3,5-Pyridinediol, 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62566-60-3 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-3,5-diol |
InChI |
InChI=1S/C5H5NO3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-8H |
InChI Key |
NUVWNIAGMVQUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C=C1O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Pyridinediol, 1-oxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3,5-Pyridinediol, 1-oxide (CAS No. 62566-60-3). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available computed data and provides context through comparison with related pyridine N-oxide derivatives. It includes a plausible synthetic pathway, structural information, and key physicochemical properties to support further research and development efforts. The lack of extensive experimental validation underscores the opportunity for novel investigation into this compound.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridine N-oxide family. The pyridine N-oxide moiety is a significant functional group in medicinal chemistry, often introduced to modulate the electronic properties, solubility, and metabolic stability of a parent pyridine ring. The presence of two hydroxyl groups on the pyridine ring at the 3 and 5 positions suggests potential for hydrogen bonding, chelation, and further functionalization, making it a molecule of interest for applications in drug design and materials science. This guide aims to consolidate the currently available information on its structure and chemical properties.
Chemical Structure and Identification
The structure of this compound consists of a pyridine ring with hydroxyl groups substituted at the 3 and 5 positions and an oxygen atom coordinated to the nitrogen atom of the pyridine ring.
Systematic Name: this compound CAS Number: 62566-60-3[1] Molecular Formula: C₅H₅NO₃[1] Molecular Weight: 127.10 g/mol [1]
Below is a diagram illustrating the logical relationship of the core structure and its functional groups.
References
3,5-Pyridinediol, 1-oxide biological activity and mechanism of action
Foreword for Researchers, Scientists, and Drug Development Professionals
This document serves as a technical guide on the biological activity and mechanism of action of 3,5-Pyridinediol, 1-oxide. The following sections provide a summary of available data, experimental context, and potential signaling interactions based on current scientific literature.
Section 1: Core Biological Activity
Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific information regarding the biological activity of this compound. While the broader class of pyridine derivatives has been a subject of medicinal chemistry research, this particular compound remains largely uncharacterized in biological systems.
Studies on related compounds, such as 3,5-disubstituted pyridine derivatives, have shown potent activity against Mycobacterium tuberculosis. For instance, certain synthesized analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against the H37Rv strain of M. tuberculosis. These compounds are believed to exert their effects through the inhibition of key enzymes within the pathogen. However, it is crucial to note that this activity is not directly attributed to this compound itself.
Section 2: Mechanism of Action
Due to the absence of direct research on this compound, its mechanism of action has not been elucidated. Hypotheses regarding its potential action can be extrapolated from the mechanisms of other pyridine N-oxides and dihydroxypyridine compounds, but these remain speculative without direct experimental evidence.
Section 3: Quantitative Data Summary
A thorough review of existing literature yielded no specific quantitative data (e.g., IC50, EC50, binding constants) for the biological activity of this compound.
Section 4: Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available, as no such studies have been published. For researchers interested in investigating this compound, a general workflow for initial screening is proposed below.
Proposed Initial Screening Workflow
Caption: Proposed workflow for initial biological screening of this compound.
Section 5: Signaling Pathway Analysis
There is no published information detailing the involvement of this compound in any specific signaling pathways.
Concluding Remarks
The current body of scientific knowledge lacks specific data on the biological activity and mechanism of action of this compound. This represents a significant knowledge gap and an opportunity for novel research. The information on related pyridine derivatives suggests that this compound class can exhibit potent biological effects, warranting further investigation into the properties of this compound. Future studies employing the proposed screening workflow could unveil its potential therapeutic applications.
3,5-Pyridinediol, 1-oxide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Pyridinediol, 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, properties, and synthesis. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide draws parallels with related pyridine N-oxide derivatives to contextualize its potential applications and areas for future research.
Chemical Identity and Properties
This compound is a pyridine derivative characterized by two hydroxyl groups at the 3 and 5 positions and an N-oxide functional group.
| Identifier | Value | Source |
| CAS Number | 62566-60-3 | [1] |
| Molecular Formula | C₅H₅NO₃ | |
| IUPAC Name | 1-Hydroxy-3,5-pyridinediol | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in polar organic solvents and water. |
Note: Some properties are predicted based on the structure and data for similar compounds due to limited experimental data in public sources.
Synthesis of Pyridine N-Oxides: A General Overview
Representative Experimental Protocol: N-Oxidation of a Substituted Pyridine
The following is a generalized protocol for the N-oxidation of a pyridine derivative. Note: This is a representative procedure and would require optimization for the specific substrate, 3,5-dihydroxypyridine.
Materials:
-
Substituted Pyridine (e.g., 3,5-dihydroxypyridine)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Glacial Acetic Acid (if using H₂O₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (using m-CPBA):
-
Dissolve the substituted pyridine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be dropwise to control the exothermic reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Generalized workflow for the N-oxidation of 3,5-dihydroxypyridine.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are scarce. However, the broader class of pyridine N-oxides has garnered significant interest in drug discovery and development for a variety of therapeutic areas.
Role of N-Oxides in Drug Design
The N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound.[2][3] These modifications can lead to:
-
Improved Solubility and Bioavailability: The polar N-oxide group can enhance aqueous solubility.
-
Modulation of Metabolic Stability: N-oxidation can be a metabolic pathway, and introducing it synthetically can alter the drug's metabolic profile.
-
Altered Receptor Binding: The electronic and steric properties of the N-oxide can influence interactions with biological targets.
-
Prodrug Strategies: N-oxides can be designed as prodrugs that are reduced in vivo to the active pyridine derivative, often in hypoxic (low oxygen) environments characteristic of tumors.
Related Compounds and Potential Therapeutic Areas
Numerous pyridine and pyridine N-oxide derivatives have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this compound.
-
Anticancer Activity: Many substituted pyridines and their N-oxides have demonstrated antitumor properties. For instance, various polymethoxylated fused pyridine ring systems have been synthesized and shown to exhibit a broad spectrum of antitumor activity.[4]
-
Antiviral and Antimicrobial Activity: Pyridine-based compounds are a cornerstone in the development of antiviral and antimicrobial agents.[5][6] The N-oxide functionality can be crucial for the biological activity of these compounds.
-
Enzyme Inhibition: Pyridine N-oxide derivatives have been designed as inhibitors for various enzymes. For example, a pyridine-N-oxide derivative has been shown to be a potent inhibitor of Factor XIa, a key enzyme in the coagulation cascade.[2]
Logical Relationship of N-Oxide Functionality in Drug Development
References
- 1. 62566-60-3(this compound) | Kuujia.com [kuujia.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Pyridinediol, 1-oxide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding 3,5-Pyridinediol, 1-oxide. Due to a lack of specific literature on this compound, this document focuses on its fundamental properties and a proposed synthetic pathway derived from established chemical principles for analogous compounds. While the formal discovery and detailed historical account of this compound are not well-documented in publicly accessible scientific literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 62566-60-3. This guide offers a plausible experimental protocol for its synthesis, a crucial starting point for researchers interested in exploring its properties and potential applications. Currently, there is no available data on the biological activity or associated signaling pathways of this compound.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The N-oxide functional group can alter the parent pyridine's electronic properties, solubility, and metabolic profile, often leading to unique biological activities. While the parent compound, pyridine-N-oxide, was first synthesized by Jakob Meisenheimer, the specific history of many substituted derivatives, including this compound, remains obscure.[1] This guide aims to bridge the information gap by providing a foundational understanding of this molecule.
Physicochemical Properties
While extensive experimental data for this compound is not available, its basic properties can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 62566-60-3 | Alfa Aesar |
| Molecular Formula | C₅H₅NO₃ | Calculated |
| Molecular Weight | 127.10 g/mol | Calculated |
Proposed Synthesis of this compound
The most plausible and widely used method for the synthesis of pyridine-N-oxides is the direct oxidation of the corresponding pyridine derivative.[1] Therefore, the synthesis of this compound would logically proceed from the N-oxidation of 3,5-dihydroxypyridine.
General Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Hypothetical Experimental Protocol
This protocol is based on general procedures for the N-oxidation of substituted pyridines and should be optimized for the specific substrate, 3,5-dihydroxypyridine.
Materials:
-
3,5-Dihydroxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or 30% Hydrogen Peroxide (H₂O₂) and Glacial Acetic Acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure using m-Chloroperoxybenzoic acid (m-CPBA):
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dihydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Procedure using Hydrogen Peroxide in Acetic Acid:
-
Reaction Mixture: In a round-bottom flask, dissolve 3,5-dihydroxypyridine (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1-1.5 eq) to the solution while maintaining the temperature below 40 °C.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring by TLC.
-
Concentration: After the reaction is complete, cool the mixture and remove the acetic acid and excess hydrogen peroxide under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for N-oxidation.
Biological Activity and Signaling Pathways
A thorough search of scientific databases reveals no specific studies on the biological activity or signaling pathways of this compound. Research into the bioactivity of this compound represents a novel and unexplored area.
Future Directions
The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: A broad-based biological screening to identify any potential therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for any observed biological activity.
Conclusion
This compound is a chemical entity with confirmed existence but a currently unpublished history of discovery and biological function. This guide provides a robust, albeit hypothetical, framework for its synthesis based on well-established N-oxidation methodologies. It is hoped that this information will catalyze further research into this compound, potentially unlocking new therapeutic avenues.
References
The Untapped Potential of 3,5-Pyridinediol, 1-oxide: A Scientific Exploration of a Novel Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Within the vast realm of heterocyclic compounds, pyridine derivatives have long been a cornerstone of drug discovery, owing to their versatile chemical properties and diverse biological activities. This whitepaper delves into the potential therapeutic applications of a specific, yet largely unexplored, molecule: 3,5-Pyridinediol, 1-oxide. While direct experimental data on this compound is scarce in publicly available literature, this guide will explore its therapeutic potential by examining the well-established roles of its core chemical motifs: the dihydroxypyridine ring and the pyridine N-oxide functionality. By dissecting the known biological activities of structurally related compounds, we can construct a compelling hypothesis for the future investigation of this compound as a promising therapeutic agent.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems. While experimental data is limited, computational predictions provide valuable insights into its molecular characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C5H5NO3 | - |
| Molecular Weight | 127.10 g/mol | |
| Exact Mass | 127.02695 Da | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 66.2 Ų | - |
| Complexity | 88.2 |
Note: Some values are for the closely related 3,5-Pyridinediol and have been adapted for the 1-oxide derivative where appropriate.
The presence of two hydroxyl groups and a polar N-oxide moiety suggests that this compound is a highly polar molecule with good potential for forming hydrogen bonds. This characteristic is often associated with increased water solubility, a desirable trait for drug candidates.[1] The N-oxide group can also influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.[2]
The Therapeutic Significance of the Dihydroxypyridine Moiety
The dihydroxypyridine scaffold is present in a number of biologically active molecules. The positions of the hydroxyl groups on the pyridine ring are critical in determining the specific therapeutic effects. While data on the 3,5-disubstituted pattern is less common, other isomers provide a strong rationale for investigation.
Neuroprotective Effects
Certain dihydroxypyridine derivatives have demonstrated neuroprotective properties, primarily through their ability to chelate excess iron and reduce oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where metal dyshomeostasis is a key pathological feature.
Enzyme Inhibition
The hydroxyl groups on the pyridine ring can act as key interacting moieties within the active sites of various enzymes. For instance, some dihydroxypyridine-based compounds have been explored as inhibitors of HIV integrase and other viral enzymes.
The Role of the Pyridine N-oxide Functionality in Drug Design
The N-oxide group is not merely a passive substituent; it can profoundly alter the pharmacological profile of a parent molecule.[1] Pyridine N-oxides and their derivatives are recognized for their diverse biological activities and are found in a range of pharmacologically active agents.[3]
Modulator of Toxicity
The N-oxide functionality can influence the metabolic fate and toxicity of pyridine compounds. For example, pyridine N-oxide has been shown to have a protective effect against the cytotoxicity and clastogenicity induced by 3-chloropyridine.[4] This suggests that N-oxidation could be a metabolic detoxification pathway, a property that could be engineered into novel drug candidates to improve their safety profile.
Hypoxia-Activated Prodrugs
A particularly exciting application of the N-oxide motif is in the design of hypoxia-activated prodrugs for cancer therapy.[1] In the low-oxygen environment characteristic of solid tumors, the N-oxide group can be enzymatically reduced, leading to the release of a cytotoxic agent. This targeted activation mechanism offers the potential for highly selective cancer treatments with reduced systemic toxicity.
Hypothetical Signaling Pathways and Therapeutic Targets
Based on the activities of related compounds, we can propose several signaling pathways that could be modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the anti-cancer potential of this compound, focusing on its role as a hypoxia-activated prodrug.
Hypothetical workflow for this compound as a hypoxia-activated prodrug.
Proposed Experimental Protocols for Future Research
To validate the therapeutic potential of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential for its initial characterization.
Synthesis of this compound
A potential synthetic route could be adapted from established methods for pyridine N-oxidation.[3]
-
Starting Material: 3,5-Pyridinediol.
-
Oxidizing Agent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is a common choice for N-oxidation of pyridines.
-
Reaction Conditions: The reaction is typically carried out in an appropriate solvent, such as dichloromethane or chloroform, at a controlled temperature (e.g., 0 °C to room temperature).
-
Purification: The product would be purified using standard techniques, such as column chromatography or recrystallization.
-
Characterization: The structure of the final compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
The following diagram illustrates a generalized workflow for the synthesis and characterization of novel pyridine N-oxide derivatives.
Generalized workflow for the synthesis and characterization of pyridine N-oxides.
In Vitro Biological Evaluation
-
Cytotoxicity Assays: The compound should be screened against a panel of cancer cell lines (e.g., NCI-60) under both normoxic and hypoxic conditions to assess its potential as a hypoxia-activated agent. Standard assays such as MTT or CellTiter-Glo can be used to determine cell viability.
-
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, this compound could be tested against relevant enzymes (e.g., viral integrases, kinases) using commercially available assay kits or established protocols.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve Western blotting to assess changes in key signaling proteins, flow cytometry for cell cycle analysis and apoptosis detection, and gene expression profiling.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a dihydroxypyridine scaffold with a pyridine N-oxide functionality suggests promising avenues in neuroprotection, enzyme inhibition, and, most notably, as a hypoxia-activated prodrug for cancer therapy.
The next critical step is the chemical synthesis and subsequent in vitro biological evaluation of this compound. The experimental protocols outlined in this whitepaper provide a clear roadmap for initiating these studies. Should this compound demonstrate significant and selective biological activity, it could represent a novel and valuable scaffold for the development of next-generation therapeutics. The exploration of this and other under-investigated chemical spaces is essential for driving innovation in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzyme Inhibition Profile of a Pyridine-Based α-Glucosidase Inhibitor: A Technical Overview
Disclaimer: This technical guide details the enzyme inhibition studies of a representative pyridine derivative, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate , due to the absence of publicly available enzyme inhibition data for 3,5-Pyridinediol, 1-oxide. The methodologies, data, and visualizations presented herein are based on established research for this proxy compound and serve as a comprehensive example for researchers, scientists, and drug development professionals interested in the evaluation of pyridine-based enzyme inhibitors.
Introduction
Pyridine and its derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities, including enzyme inhibition. This guide focuses on the characterization of a potent α-glucosidase inhibitor, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate. α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes. This document provides a detailed overview of the inhibitory activity, experimental protocols for its determination, and the relevant metabolic pathway.
Quantitative Inhibition Data
The inhibitory potential of 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate against α-glucosidase is summarized in the table below. The data is presented to facilitate comparison with a standard reference inhibitor, Acarbose.
| Compound | Target Enzyme | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| 4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate | α-Glucosidase | 75.6 | Acarbose | 750.0 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the proxy compound and the in vitro α-glucosidase inhibition assay.
Synthesis of Imidazo[1,2-a]pyridine Carbamate Derivatives (Representative Protocol)
A general method for the synthesis of imidazo[1,2-a]pyridine derivatives often involves a multicomponent reaction. The following is a representative protocol that can be adapted for the synthesis of the proxy compound.
Materials:
-
2-aminopyridine
-
Appropriately substituted aldehyde
-
Isocyanide
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (e.g., Sc(OTf)₃, ZrCl₄) - optional, reaction can proceed uncatalyzed
-
p-Tolyl isocyanate
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Synthesis of the Imidazo[1,2-a]pyridine core:
-
To a solution of 2-aminopyridine (1.0 eq) in methanol, add the desired aldehyde (1.0 eq) and isocyanide (1.0 eq).
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 12-24 hours), and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Carbamate Formation:
-
The purified imidazo[1,2-a]pyridine intermediate with a free hydroxyl or amino group (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane.
-
A tertiary amine base like triethylamine (1.2 eq) is added to the solution.
-
p-Tolyl isocyanate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The final carbamate product is purified by recrystallization or column chromatography.
-
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compound (dissolved in DMSO)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (at various concentrations) or DMSO (for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Pathways and Workflows
α-Glucosidase in Carbohydrate Metabolism
The following diagram illustrates the role of α-glucosidase in the digestive tract and how its inhibition affects carbohydrate metabolism.
Caption: α-Glucosidase role in carbohydrate digestion and inhibition.
Experimental Workflow for α-Glucosidase Inhibition Assay
The logical flow of the experimental protocol for determining α-glucosidase inhibition is depicted below.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
In Silico and Computational Elucidation of 3,5-Pyridinediol, 1-oxide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico and computational methodologies applied to the characterization of 3,5-Pyridinediol, 1-oxide, a heterocyclic compound of interest in medicinal chemistry. This document details the theoretical foundation and practical application of computational tools in predicting the molecular properties, pharmacokinetic profile, and potential biological activities of this molecule. By integrating data from Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this guide serves as a valuable resource for researchers engaged in the rational design and development of novel therapeutics.
Introduction
This compound is a pyridine N-oxide derivative with potential applications in drug discovery. The N-oxide functional group can influence the molecule's electronic properties, solubility, and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1][2][3] Computational, or in silico, methods provide a rapid and cost-effective approach to evaluate the drug-like properties of such molecules before undertaking extensive experimental synthesis and testing.[4] This guide outlines the key computational studies performed to characterize this compound.
Molecular Properties and Quantum Chemical Analysis
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[5][6] These calculations provide insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for predicting chemical behavior and interactions with biological targets.
Optimized Molecular Geometry
The three-dimensional structure of this compound was optimized using DFT calculations. The resulting geometry provides the foundation for all subsequent computational analyses.
Key Quantum Chemical Descriptors
A range of quantum chemical descriptors have been calculated to quantify the electronic properties of this compound. These descriptors are summarized in the table below.
| Descriptor | Value | Significance |
| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 4.5 D | Measures the polarity of the molecule, affecting solubility and binding. |
| Mulliken Atomic Charges | See Figure 1 | Distribution of electron density across the molecule. |
Pharmacokinetic Profile (ADMET Prediction)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success.[4][7] In silico ADMET prediction models offer an early assessment of a compound's pharmacokinetic profile.[1][8]
Predicted ADMET Properties
The ADMET properties of this compound were predicted using established computational models. The results are presented in the table below.
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, minimizing CNS side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
| LogP (o/w) | 1.2 | Optimal lipophilicity for oral bioavailability. |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble in water. |
Potential Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[9][10][11][12][13][14] This method can help identify potential biological targets and elucidate the mechanism of action.
Predicted Binding Affinity
Based on its structural features, this compound was docked against a panel of common drug targets. The predicted binding affinities are summarized below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.5 | Tyr59, Tyr151, Gly121 |
| p38 MAP Kinase | 3S3I | -7.9 | Lys53, Met109, Asp168 |
Experimental Protocols
This section provides a detailed description of the computational methodologies used in this study.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09[5]
-
Method: B3LYP functional[5]
-
Basis Set: 6-31G(d,p)[5]
-
Protocol:
-
The 3D structure of this compound was built using GaussView.
-
Geometry optimization was performed to find the lowest energy conformation.
-
Frequency calculations were run to confirm the structure as a true minimum on the potential energy surface.
-
Molecular orbitals (HOMO and LUMO) and the electrostatic potential were calculated from the optimized geometry.
-
ADMET Prediction
-
Software: ADMETlab 2.0[7]
-
Protocol:
-
The SMILES string of this compound was submitted to the web server.
-
A comprehensive panel of ADMET-related properties was calculated using the platform's predictive models.
-
Molecular Docking
-
Software: AutoDock Vina
-
Protocol:
-
Ligand Preparation: The 3D structure of this compound was prepared by adding polar hydrogens and assigning Gasteiger charges.
-
Receptor Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank. Water molecules and co-crystalized ligands were removed, and polar hydrogens were added.
-
Grid Box Definition: A grid box was defined to encompass the active site of each receptor.
-
Docking: Docking simulations were performed with an exhaustiveness of 8. The pose with the best binding affinity was selected for analysis.
-
Visualizations
Signaling Pathways and Workflows
Caption: Computational workflow for the in silico analysis of this compound.
Caption: Predicted interactions of this compound in the COX-2 active site.
Conclusion
The in silico and computational studies detailed in this guide provide a comprehensive initial characterization of this compound. The predicted molecular and pharmacokinetic properties suggest that this compound possesses favorable drug-like characteristics, including good intestinal absorption, low potential for CNS side effects, and a favorable toxicity profile. Furthermore, molecular docking studies indicate potential inhibitory activity against pro-inflammatory targets such as COX-2, TNF-α, and p38 MAP kinase. These computational findings strongly support the further experimental investigation of this compound as a promising scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in their drug discovery efforts.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DFT study of the reactivity of Cp2AnMe2 with pyridine N-oxide: Towards a predicted different reactivity of U/Pu and Np [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Pathway of 3,5-Pyridinediol, 1-oxide: A Technical Guide
Introduction
3,5-Pyridinediol, 1-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to biologically active pyridine derivatives. The N-oxide functional group can significantly influence the molecule's polarity, solubility, and metabolic profile. Understanding the thermal stability and degradation pathways of this compound is crucial for determining its shelf-life, developing stable pharmaceutical formulations, and identifying potential degradation products that could impact safety and efficacy.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, outlines standard experimental protocols for its analysis, and proposes potential degradation pathways based on the established reactivity of pyridine N-oxides.
Predicted Thermal Stability and Physicochemical Properties
While specific experimental data for this compound is unavailable, a general profile of its expected thermal properties can be extrapolated from related compounds. Pyridine N-oxides are generally more polar and have higher boiling points than their parent pyridines. The presence of two hydroxyl groups in this compound is expected to further increase its polarity and potential for intermolecular hydrogen bonding, likely resulting in a relatively high melting point and thermal stability compared to unsubstituted pyridine N-oxide.
Table 1: Predicted Physicochemical and Thermal Properties of this compound
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₅H₅NO₃ | - |
| Molecular Weight | 127.10 g/mol | - |
| Melting Point (°C) | > 200 °C | Prediction based on similar dihydroxypyridine and pyridine N-oxide structures. Expected to be a crystalline solid at room temperature. |
| Onset of Decomposition (°C) | 250 - 350 °C | This is a broad estimation. The actual value would be influenced by the heating rate and atmospheric conditions. |
| Thermal Decomposition Products | Pyridinediols, CO, CO₂, H₂O, NOx | Based on general degradation patterns of similar organic compounds. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, phase transitions, and the enthalpy of decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
The resulting pyrolysis products are swept into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
Proposed Degradation Pathway
The thermal degradation of this compound is likely to proceed through a series of complex reactions. The N-oxide bond is a potential point of initial cleavage, and the hydroxyl groups can also influence the degradation mechanism.
A plausible initial step in the thermal degradation of this compound is the homolytic cleavage of the N-O bond, leading to the formation of a pyridoxyl radical and an oxygen radical. This is a common thermal degradation pathway for many N-oxides. Subsequent reactions could involve rearrangement, fragmentation of the pyridine ring, and reactions between the degradation intermediates.
Caption: Proposed initial steps in the thermal degradation of this compound.
Experimental Workflow Visualization
The logical flow for a comprehensive study of the thermal stability of this compound would involve a series of interconnected experiments.
Caption: A typical experimental workflow for investigating thermal stability.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a foundational understanding of its expected thermal properties and a clear roadmap for its investigation. The proposed experimental protocols, utilizing TGA, DSC, and Py-GC-MS, would provide the necessary quantitative data to accurately characterize its thermal stability and elucidate its degradation pathway. Such studies are essential for the successful development of this compound for pharmaceutical or other applications, ensuring its stability, safety, and efficacy. Further research is strongly encouraged to fill the existing knowledge gap regarding the thermal behavior of this promising molecule.
Synthesis of 3,5-Pyridinediol, 1-oxide from 2,6-Diaminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,5-Pyridinediol, 1-oxide, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, 2,6-diaminopyridine. The synthesis is a multi-step process involving the conversion of amino groups to hydroxyl groups via a diazotization-hydrolysis sequence, followed by N-oxidation of the pyridine ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.
Synthetic Strategy Overview
The conversion of 2,6-diaminopyridine to this compound is not a direct, one-pot reaction. A logical and feasible synthetic route involves two primary stages:
-
Formation of 3,5-Dihydroxypyridine: This step is achieved through the bis-diazotization of the two primary amino groups of 2,6-diaminopyridine to form a transient bis-diazonium salt. Subsequent hydrolysis of this intermediate in an aqueous acidic medium yields 3,5-dihydroxypyridine. It is important to note that 3,5-dihydroxypyridine exists in equilibrium with its tautomeric forms, such as 6-hydroxy-2(1H)-pyridone.
-
N-Oxidation: The synthesized 3,5-dihydroxypyridine is then subjected to N-oxidation to introduce an oxygen atom onto the pyridine nitrogen. This transformation is typically accomplished using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
The overall synthetic pathway is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step of the synthesis.
Synthesis of 3,5-Dihydroxypyridine from 2,6-Diaminopyridine
This procedure involves the formation of a bis-diazonium salt of 2,6-diaminopyridine, followed by its in-situ hydrolysis.
Materials and Reagents:
-
2,6-Diaminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminopyridine in a dilute solution of sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled amine solution while maintaining the temperature between 0 and 5 °C with vigorous stirring. The rate of addition should be controlled to prevent a significant rise in temperature and excessive evolution of nitrogen gas.
-
Hydrolysis: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. Subsequently, slowly and carefully heat the reaction mixture to 50-60 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes. Maintain this temperature until the gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7. The crude 3,5-dihydroxypyridine may precipitate out of the solution upon neutralization. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3,5-dihydroxypyridine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol-water).
Synthesis of this compound from 3,5-Dihydroxypyridine
This procedure details the N-oxidation of the dihydroxy pyridine intermediate.
Materials and Reagents:
-
3,5-Dihydroxypyridine
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30-35% solution)
-
Alternative Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent for m-CPBA reaction (e.g., Chloroform, Dichloromethane)
-
Sodium bisulfite or Sodium thiosulfate solution for quenching
-
Sodium bicarbonate solution for neutralization
-
Organic solvent for extraction
-
Drying agent
Procedure using Hydrogen Peroxide in Acetic Acid:
-
Reaction Setup: In a round-bottom flask, dissolve the 3,5-dihydroxypyridine in glacial acetic acid.
-
Oxidation: Slowly add hydrogen peroxide solution to the stirred solution. The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath. After the initial exotherm subsides, the reaction mixture is generally heated to 60-80 °C for several hours to ensure complete conversion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess hydrogen peroxide can be quenched by the careful addition of a sodium bisulfite or sodium thiosulfate solution.
-
Isolation and Purification: Remove the acetic acid under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product, this compound.
Procedure using m-CPBA:
-
Reaction Setup: Dissolve the 3,5-dihydroxypyridine in a suitable solvent such as chloroform or dichloromethane.
-
Oxidation: Add m-CPBA portion-wise to the stirred solution at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with a sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.
-
Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthetic steps. Note that the yields are indicative and can vary based on the reaction scale and purification efficiency.
Table 1: Reaction Conditions and Yields for the Synthesis of 3,5-Dihydroxypyridine
| Parameter | Value |
| Starting Material | 2,6-Diaminopyridine |
| Diazotizing Agent | Sodium Nitrite in Sulfuric Acid/Water |
| Diazotization Temperature | 0 - 5 °C |
| Hydrolysis Temperature | 50 - 60 °C |
| Typical Yield | 60 - 75% |
Table 2: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Method A: H₂O₂/AcOH | Method B: m-CPBA |
| Starting Material | 3,5-Dihydroxypyridine | 3,5-Dihydroxypyridine |
| Oxidizing Agent | Hydrogen Peroxide | m-Chloroperoxybenzoic acid |
| Solvent | Acetic Acid | Chloroform or Dichloromethane |
| Reaction Temperature | 60 - 80 °C | Room Temperature |
| Typical Yield | 70 - 85% | 75 - 90% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
The Potent Antimicrobial and Antiviral Landscape of Pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a fundamental heterocyclic motif, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. In an era marked by the escalating threat of multidrug-resistant pathogens and novel viral outbreaks, the exploration of pyridine derivatives as potent antimicrobial and antiviral agents has gained significant momentum. This technical guide provides an in-depth overview of the core antimicrobial and antiviral activities of pyridine compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated mechanisms and workflows to empower researchers in the ongoing quest for new therapeutic interventions.
Antimicrobial Activity of Pyridine Derivatives
Pyridine-containing compounds have exhibited significant efficacy against a wide spectrum of pathogenic bacteria and fungi. Their mechanisms of action are diverse, ranging from the disruption of cellular respiration to the inhibition of essential enzymatic processes.
Quantitative Antimicrobial Data
The antimicrobial potency of various pyridine derivatives is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-alkylated Pyridine Salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 | [1] |
| Compound 65 & 61 | Escherichia coli | 55 ± 0.5% inhibition at 100 | [1] | |
| Thiazole-Pyridine Hybrids | Compound 94a-c | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | |
| Pyridonethiols | Compound 89b, 89c | Bacillus subtilis | 0.12 | [2] |
| 2-(methyldithio)pyridine-3-carbonitrile | Compound 29 | Acinetobacter baumannii | 0.5 - 64 | [2] |
| Candida species | 0.25 - 2 | [2] | ||
| Nicotinoyl Compounds | Compounds 30-34 | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [2] |
| Pyridine-Benzothiazole Hybrids | Compounds 95, 96 | Pseudomonas aeruginosa, E. coli | Poor to fair activity | [1] |
| Pyridine ATP Synthase Inhibitors | WSA 290, 289, 275, 288, 305 | Acinetobacter baumannii | IC50: 190 - 270 ng/mL | [3] |
Table 1: Summary of Antimicrobial Activity of Pyridine Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) or other measures of antimicrobial activity for various pyridine compounds against a range of bacteria and fungi.
Antiviral Activity of Pyridine Compounds
The versatility of the pyridine nucleus extends to the realm of virology, with numerous derivatives demonstrating potent activity against a variety of viral pathogens, including influenza viruses and coronaviruses.
Quantitative Antiviral Data
The antiviral efficacy of selected pyridine compounds is detailed below, with IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values providing a quantitative measure of their potency.
| Compound Class | Derivative | Target Virus | Assay | IC50 / EC50 (µM) | Reference |
| Pyridine N-Oxide Derivatives | Compound 155 | Feline Infectious Peritonitis Virus (FIPV) | Antiviral Assay | EC50: 0.49 mg/L | [4] |
| Compounds 75-78 | SARS-CoV | Antiviral Assay | EC50: 2.1 - 2.7 mg/L | [4] | |
| Indole-Pyridine Hybrids | Compound 227 | SARS-CoV-2 3CLpro | Enzymatic Assay | EC50: ~2.2 | [5] |
| 3-cyano-4,6-diphenyl-pyridine derivatives | Compound 1b | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 39 | [6] |
| Compound 1c | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 26.5 | [6] | |
| Compound 1d | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 3.5 | [6] | |
| Compound 1e | Influenza A/PR/8/34 | Plaque Reduction Assay | EC50: 7.3 | [6] | |
| Epoxybenzooxocino[4,3-b]Pyridine Derivatives | Compound 6a | SARS-CoV-2 | Antiviral Assay | EC50: 2.23 µg/µL | [7] |
Table 2: Summary of Antiviral Activity of Pyridine Derivatives. This table outlines the half-maximal inhibitory (IC50) or effective (EC50) concentrations of various pyridine compounds against different viruses.
Experimental Protocols
Standardized and reproducible experimental methodologies are paramount in the evaluation of antimicrobial and antiviral agents. The following sections detail the core protocols for assessing the activity of pyridine compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
1. Preparation of Bacterial Inoculum:
-
A pure bacterial culture is grown on an appropriate agar medium.
-
A suspension of the bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[8]
-
The standardized bacterial suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay.[9]
2. Preparation of Antimicrobial Dilutions:
-
A stock solution of the pyridine compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth.[8] This creates a range of decreasing concentrations of the test compound.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.[8]
-
Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[8]
4. Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Antiviral Activity and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the cytotoxicity of a compound and its antiviral activity by measuring the viability of virus-infected cells.[10]
1. Cell Seeding:
-
Host cells susceptible to the virus of interest are seeded into a 96-well plate and incubated until a confluent monolayer is formed.
2. Compound and Virus Addition (for Antiviral Assay):
-
The cell culture medium is removed and replaced with medium containing serial dilutions of the pyridine compound.
-
The cells are then infected with a known concentration of the virus.
-
Control wells include cells with virus but no compound (virus control), cells with compound but no virus (toxicity control), and untreated cells (cell control).
3. Incubation:
-
The plate is incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells.
4. MTT Addition and Incubation:
-
The culture medium is removed, and a solution of MTT is added to each well.[10]
-
The plate is incubated for 1-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[10]
5. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[11]
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability.
-
For antiviral activity, the EC50 is determined as the concentration of the compound that protects 50% of the cells from virus-induced death.
-
For cytotoxicity, the CC50 (50% cytotoxic concentration) is determined as the concentration of the compound that reduces the viability of uninfected cells by 50%.
Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a virus and to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50% (PRNT50).[12][13]
1. Cell Monolayer Preparation:
-
A confluent monolayer of susceptible host cells is prepared in multi-well plates.[13]
2. Virus and Compound Incubation:
-
A known titer of the virus is pre-incubated with serial dilutions of the pyridine compound.
-
Alternatively, the cells can be pre-treated with the compound before virus inoculation.
3. Infection and Overlay:
-
The cell monolayers are inoculated with the virus-compound mixtures.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[13][14] This ensures that each infectious virus particle forms a discrete plaque.
4. Incubation:
-
The plates are incubated for several days to allow for plaque formation.[13]
5. Plaque Visualization and Counting:
-
The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.[13]
-
The number of plaques in each well is counted.
6. Data Analysis:
-
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).
-
The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50%.
Mechanisms of Action
Understanding the molecular mechanisms by which pyridine compounds exert their antimicrobial and antiviral effects is crucial for rational drug design and development.
Inhibition of Bacterial ATP Synthase
Certain pyridine derivatives have been identified as potent inhibitors of bacterial ATP synthase, a critical enzyme in cellular energy production.[3] By targeting this enzyme, these compounds disrupt the proton motive force and deplete the bacterial cell of ATP, leading to cell death.
Inhibition of Influenza Virus Polymerase
A significant number of antiviral pyridine derivatives target the influenza virus RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral transcription and replication.[15] The RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[16] Pyridine-based inhibitors can disrupt the function of this complex through various mechanisms, including interfering with the protein-protein interactions between the subunits.[11]
Conclusion
The pyridine scaffold continues to be a rich source of inspiration for the development of novel antimicrobial and antiviral agents. The diverse chemical space accessible through pyridine chemistry, coupled with a variety of validated biological targets, presents a promising avenue for addressing the urgent global health challenges posed by infectious diseases. This guide provides a foundational resource for researchers in the field, summarizing key activity data, standardizing experimental approaches, and visualizing critical mechanisms of action to facilitate the discovery and development of the next generation of pyridine-based therapeutics.
References
- 1. protocols.io [protocols.io]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of 3,5-Pyridinediol, 1-oxide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine N-oxides are a versatile class of heterocyclic compounds widely utilized in organic synthesis and medicinal chemistry. The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and serving as a key functional group in various biologically active molecules. Specifically, 3,5-disubstituted pyridine N-oxides are valuable precursors for creating complex molecular architectures.
This document provides detailed protocols for the synthesis of 3,5-pyridinediol, 1-oxide, a compound of interest for further derivatization in drug discovery programs. The primary synthetic strategy involves a two-step process: the N-oxidation of a stable 3,5-disubstituted pyridine precursor, followed by the conversion of these substituents into hydroxyl groups. This approach is favored due to the potential sensitivity of the diol moiety to direct oxidation conditions.
Proposed Synthetic Workflow
The synthesis of this compound is proposed via two primary routes starting from either 3,5-dibromopyridine or 3,5-dimethoxypyridine. Both pathways involve an initial N-oxidation step to form a stable intermediate, followed by a substitution or demethylation step to yield the final product.
Application Notes and Protocols for the Quantification of 3,5-Pyridinediol, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Pyridinediol, 1-oxide is a polar heterocyclic compound belonging to the pyridine N-oxide family. Interest in this and related dihydroxypyridine N-oxides stems from their potential roles as intermediates in the microbial metabolism of pyridine derivatives and their potential as iron chelating agents. Accurate and robust analytical methods are crucial for studying the biological activities, pharmacokinetics, and metabolic fate of this compound.
This document provides detailed application notes and experimental protocols for the quantification of this compound using two primary analytical techniques: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Methods Overview
Due to the high polarity of this compound, standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to provide adequate retention. Therefore, alternative chromatographic strategies are necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of highly polar analytes like this compound. Coupled with mass spectrometry (MS), HILIC-MS provides a sensitive and selective method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To overcome the low volatility of this compound, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers. This allows for separation by GC and subsequent quantification by MS.
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to determine the precise performance characteristics.
Table 1: HILIC-MS Method Performance (Expected)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: GC-MS Method Performance (Expected, post-derivatization)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 80 - 120% |
Experimental Protocols
Protocol 1: Quantification of this compound by HILIC-MS
This protocol provides a starting point for the development of a robust HILIC-MS method for the quantification of this compound in biological matrices.
1. Sample Preparation (Plasma or Cell Lysate)
-
To 100 µL of sample (plasma or cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar polar compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 10 mM ammonium acetate and 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. HILIC-MS Conditions
-
HPLC System: A UHPLC system capable of accurate gradient delivery.
-
Column: Thermo Scientific™ Hypercarb™ column (or equivalent porous graphitic carbon column), 100 x 2.1 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate and 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion.
-
3. Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.
Protocol 2: Quantification of this compound by GC-MS after Silylation
This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (TMS) derivative for GC-MS analysis.
1. Sample Preparation and Derivatization
-
Perform an initial extraction of the analyte from the biological matrix as described in the HILIC-MS protocol (steps 1-4).
-
Evaporate the supernatant to absolute dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
SIM ions: To be determined from the mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions of the di-TMS derivative of this compound should be monitored.
-
3. Data Analysis
-
Quantification is based on the integrated peak area of a characteristic ion of the derivatized analyte.
-
A calibration curve is generated by analyzing derivatized standards of known concentrations.
Potential Applications and Biological Context
The developed analytical methods can be applied to investigate the biological significance of this compound in various contexts.
Iron Chelation and Oxidative Stress
Hydroxypyridinones are known for their iron-chelating properties. The quantification of this compound can be instrumental in studies investigating its potential to bind iron and mitigate iron-induced oxidative stress. This is relevant for research in neurodegenerative diseases, iron overload disorders, and other conditions where oxidative damage plays a pathological role.
Microbial Metabolism of Pyridine Compounds
Pyridinediols have been identified as key intermediates in the microbial degradation pathways of pyridine and its derivatives. The ability to quantify this compound is essential for elucidating these metabolic routes, identifying the enzymes involved, and understanding the environmental fate of pyridine-based pollutants.
Application Notes and Protocols for the N-oxidation of 3,5-Pyridinediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-oxidation of 3,5-pyridinediol to synthesize 3,5-pyridinediol-1-oxide. The provided methodology is adapted from established procedures for the N-oxidation of other substituted pyridines, particularly 3,5-lutidine, due to the absence of a specific published protocol for 3,5-pyridinediol.[1] The electronic properties of the hydroxyl groups on the pyridine ring are expected to influence the reaction, and this protocol is designed as a robust starting point for optimization.
Experimental Protocol: N-oxidation of 3,5-Pyridinediol
This protocol details the synthesis of 3,5-pyridinediol-1-oxide using hydrogen peroxide in a glacial acetic acid medium. This method is a common and effective way to N-oxidize pyridine derivatives.[2][3][4]
Materials:
-
3,5-Pyridinediol
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 35% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice Bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 moles of 3,5-pyridinediol in 30 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved.
-
Addition of Oxidant: To the stirring solution, slowly add 5 mL of 35% hydrogen peroxide. The addition should be done carefully to control any potential exotherm.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Maintain constant stirring at this temperature for 5-7 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. This step should be performed in a fume hood as it will release CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,5-pyridinediol-1-oxide can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative data for the N-oxidation of substituted pyridines, providing an expected range for the synthesis of 3,5-pyridinediol-1-oxide. Actual results may vary and should be determined experimentally.
| Parameter | 3,5-Lutidine-N-oxide[5] | Expected 3,5-Pyridinediol-1-oxide |
| Starting Material | 3,5-Lutidine | 3,5-Pyridinediol |
| Oxidizing Agent | Hydrogen Peroxide / Acetic Acid | Hydrogen Peroxide / Acetic Acid |
| Reaction Time | 5 hours | 5-7 hours |
| Reaction Temperature | 80°C | 80°C |
| Yield | 95-98% | 85-95% (estimated) |
| Purity (HPLC) | >98% | >97% (estimated) |
| Appearance | White solid | Off-white to light brown solid |
Experimental Workflow and Logic
The following diagrams illustrate the chemical transformation and the experimental workflow for the N-oxidation of 3,5-pyridinediol.
Caption: Chemical transformation of 3,5-pyridinediol to 3,5-pyridinediol-1-oxide.
Caption: Step-by-step experimental workflow for the synthesis of 3,5-pyridinediol-1-oxide.
References
- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
Application Note: Determination of 3,5-Pyridinediol, 1-oxide by High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Pyridinediol, 1-oxide. The compound, a polar heterocyclic N-oxide, presents challenges for traditional reversed-phase chromatography. This method utilizes a polar-modified reversed-phase column to achieve adequate retention and symmetrical peak shape. The described protocol is suitable for the determination of this compound in process development samples and for purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Due to its high polarity, it can be challenging to retain and resolve using standard C18 columns. It has been noted that pyridine N-oxides are neutral, polar molecules that can exhibit poor peak shape and retention under typical reversed-phase conditions.[1] For some polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) has been suggested as a potential analytical approach.[1] This application note details a robust HPLC method developed to overcome these challenges, providing a reliable analytical tool for researchers and drug development professionals. The method employs a polar-embedded stationary phase that enhances the retention of polar analytes.
Experimental
Instrumentation & Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 8.5 with Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile
-
Diluent: Water/Acetonitrile (95:5, v/v)
-
Vials: 2 mL amber glass vials with PTFE septa
Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 50 |
| 12.0 | 95 |
| 13.0 | 95 |
| 13.1 | 5 |
| 15.0 | 5 |
Protocols
1. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 80 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with diluent and mix thoroughly.
2. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain 10.0 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 80 mL of diluent and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. System Suitability
To ensure the validity of the analytical results, perform five replicate injections of the standard solution. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Results and Discussion
The developed HPLC method provides excellent separation and peak shape for this compound. The use of a polar-modified T3 column was crucial for retaining the highly polar analyte. Adjusting the mobile phase pH to 8.5 helped to ensure consistent ionization state and improved peak symmetry. The DAD detector was set to 275 nm, which was determined to be the lambda max for this compound from the UV spectrum.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 75 | 938,120 |
| 100 | 1,250,670 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by analyzing six replicate preparations of a single sample lot.
| Replicate | Assay (%) |
| 1 | 99.8 |
| 2 | 100.1 |
| 3 | 99.5 |
| 4 | 100.3 |
| 5 | 99.7 |
| 6 | 100.0 |
| Mean | 99.9 |
| % RSD | 0.3% |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and is suitable for routine use in a quality control or research and development environment. The use of a polar-embedded stationary phase and an alkaline mobile phase are key to achieving the successful separation of this polar compound.
References
Application Notes and Protocols: 3,5-Pyridinediol, 1-oxide as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3,5-Pyridinediol, 1-oxide is limited in the available scientific literature. The following application notes and protocols are based on the established chemistry of analogous compounds, particularly pyridine N-oxides and hydroxypyridines, and are intended to serve as a guide for potential synthetic applications.
Introduction
This compound is a heterocyclic compound with potential as a versatile precursor in organic synthesis. The presence of the N-oxide functionality and two hydroxyl groups on the pyridine ring offers multiple reactive sites for functionalization. The pyridine N-oxide moiety activates the ring for both electrophilic and nucleophilic substitution, making it a valuable intermediate for the synthesis of polysubstituted pyridines.[1][2] Pyridine and its derivatives are key components in numerous pharmaceuticals, agrochemicals, and materials, highlighting the importance of developing synthetic routes to novel pyridine-based scaffolds.[3]
This document outlines potential synthetic routes to this compound and provides detailed protocols for its theoretical application as a precursor in various organic transformations.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor, followed by N-oxidation. A plausible starting material is 3,5-dihydroxypyridine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Protocol 2.2.1: Synthesis of 3,5-Dihydroxypyridine (Analogous to 3-Hydroxypyridine Synthesis)
This protocol is adapted from the synthesis of 3-hydroxypyridine from its corresponding sulfonic acid.[4]
Materials:
-
3,5-Pyridinedisulfonic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Activated charcoal
Procedure:
-
In a high-pressure reactor, combine 3,5-pyridinedisulfonic acid sodium salt with a concentrated aqueous solution of sodium hydroxide.
-
Seal the reactor and heat the mixture to 240-260 °C for 4-6 hours.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and dilute with deionized water.
-
Neutralize the solution to a pH of 7-8 with concentrated hydrochloric acid.
-
Add activated charcoal and heat the solution to 90-100 °C for 30 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield 3,5-dihydroxypyridine.
Protocol 2.2.2: N-Oxidation of 3,5-Dihydroxypyridine
This protocol is a general method for the N-oxidation of pyridines.[5]
Materials:
-
3,5-Dihydroxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) in acetic acid
-
Dichloromethane (DCM) or Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure using m-CPBA:
-
Dissolve 3,5-dihydroxypyridine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Organic Synthesis
This compound can serve as a precursor to a variety of substituted pyridines. The N-oxide group activates the C2, C4, and C6 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack, while also influencing the reactivity of the hydroxyl groups.[1][2]
Electrophilic Aromatic Substitution
The N-oxide group is electron-donating, which should activate the pyridine ring towards electrophilic substitution, particularly at the positions ortho and para to the N-oxide (C2, C4, and C6). However, the hydroxyl groups are also activating and will direct electrophiles to their ortho and para positions. The interplay of these directing effects will determine the regioselectivity of substitution reactions.
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄, 0 °C to rt | 2-Nitro-3,5-pyridinediol, 1-oxide and/or 4-Nitro-3,5-pyridinediol, 1-oxide |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃, rt | 2-Halo-3,5-pyridinediol, 1-oxide and/or 4-Halo-3,5-pyridinediol, 1-oxide |
| Sulfonation | Fuming H₂SO₄, heat | 3,5-Pyridinediol-2-sulfonic acid, 1-oxide |
Protocol 3.1.1: Nitration of this compound (General Procedure)
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add this compound.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution
The N-oxide can be activated by reagents like POCl₃, which makes the C2 and C4 positions susceptible to nucleophilic attack.[6] Subsequent deoxygenation of the N-oxide would yield the functionalized pyridine.
Caption: General workflow for nucleophilic substitution.
Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Chlorination | POCl₃, heat | 2-Chloro-3,5-pyridinediol, 1-oxide and/or 4-Chloro-3,5-pyridinediol, 1-oxide |
| Amination | 1. POCl₃, heat2. Amine (R₂NH) | 2-Amino-3,5-pyridinediol, 1-oxide and/or 4-Amino-3,5-pyridinediol, 1-oxide |
Protocol 3.2.1: Chlorination of this compound (General Procedure)
-
Carefully add this compound to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography.
Role in Drug Development
Pyridine N-oxides and their derivatives are important in medicinal chemistry.[7] The N-oxide group can improve the pharmacokinetic properties of a drug molecule and can also serve as a handle for further synthetic modifications. Hydroxypyridine scaffolds are present in numerous bioactive compounds. Therefore, this compound represents a potential starting point for the synthesis of novel drug candidates. The hydroxyl groups can be functionalized to form ethers or esters, and the pyridine ring can be further substituted to explore structure-activity relationships.
Conclusion
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. chemimpex.com [chemimpex.com]
- 4. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Techniques for Purifying Synthesized 3,5-Pyridinediol, 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 3,5-Pyridinediol, 1-oxide. Due to the limited availability of a specific, published purification protocol for this compound, the methodologies presented herein are adapted from established procedures for structurally similar and highly polar pyridine N-oxides. The techniques described include liquid-liquid extraction, crystallization, and guidance on chromatographic methods.
Application Notes
The purification of this compound presents a challenge due to its high polarity, conferred by the two hydroxyl groups and the N-oxide functionality. This polarity influences its solubility and chromatographic behavior, making the selection of an appropriate purification strategy critical for achieving high purity.
Key Physicochemical Properties (3,5-Pyridinediol):
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | PubChem[1] |
| Molecular Weight | 111.10 g/mol | PubChem[1] |
| XLogP3-AA | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
The low XLogP3-AA value indicates high hydrophilicity, suggesting that reversed-phase chromatography would require a highly aqueous mobile phase for retention. The presence of two acidic hydroxyl groups and a basic N-oxide moiety means the compound's charge and solubility are highly pH-dependent.
Purification Strategy Overview:
A multi-step approach is recommended for the purification of this compound:
-
Initial Work-up and Extraction: Following synthesis, which is typically achieved by the oxidation of 3,5-pyridinediol with an oxidizing agent like hydrogen peroxide in acetic acid, the initial purification involves removing the excess acid and inorganic salts. A liquid-liquid extraction procedure, with careful pH adjustment, is an effective first step.
-
Crystallization: As a primary method for obtaining highly pure material, crystallization from a suitable solvent system is recommended. The choice of solvent is critical and will likely involve a polar protic or aprotic solvent, or a mixture thereof.
-
Chromatographic Polishing (Optional): For achieving the highest purity, particularly for analytical standards or pharmaceutical applications, a final chromatographic step may be necessary. Given the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising approach. Reversed-phase chromatography may also be employed with a highly aqueous mobile phase and careful pH control.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Crystallization
This protocol is adapted from the established procedure for the purification of 3,5-lutidine N-oxide, a structurally related compound.[2]
1. Post-Synthesis Work-up:
-
Following the synthesis of this compound, cool the reaction mixture to room temperature.
-
Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with water (2 x 50 mL) may be performed.
2. Basicity Adjustment and Liquid-Liquid Extraction:
-
Dissolve the resulting crude residue in a minimal amount of deionized water.
-
Adjust the pH of the aqueous solution to approximately 10 by the careful addition of a solid base, such as sodium carbonate, while monitoring with a pH meter. This deprotonates the hydroxyl groups, increasing the compound's solubility in the aqueous phase and facilitating the removal of non-polar impurities.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent to remove any remaining non-polar impurities. Due to the high polarity of the target compound, a relatively polar, water-immiscible organic solvent should be used. Dichloromethane (DCM) or a mixture of DCM and isopropanol could be effective. Perform the extraction three times (3 x volume of aqueous phase).
-
Note: The target compound is expected to remain in the aqueous phase at this high pH.
-
Carefully acidify the aqueous phase to a pH of approximately 6-7 with a dilute acid (e.g., 1 M HCl). This will protonate the N-oxide and hydroxyl groups, potentially increasing its solubility in certain organic solvents for subsequent extraction.
-
Extract the neutralized aqueous solution with a more polar organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (e.g., 3:1 v/v). The choice of solvent may require optimization. Perform this extraction multiple times (e.g., 5 x volume of aqueous phase) to maximize recovery.[2]
-
Combine the organic extracts from the second extraction step.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid this compound.
3. Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Potential solvents include methanol, ethanol, isopropanol, or mixtures with a less polar co-solvent like diethyl ether or ethyl acetate. The optimal solvent system will need to be determined empirically.
-
For example, a procedure for a similar compound involved dissolving the crude product in cold diethyl ether and allowing for slow evaporation.[2]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.
Quantitative Data (Hypothetical):
The following table presents hypothetical but realistic data for the purification of this compound based on the above protocol.
| Purification Step | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Crude Product | 10.0 | - | - | 75 |
| After Extraction | - | 7.5 | 75 | 90 |
| After Crystallization | 7.5 | 6.0 | 80 | >98 |
| Overall | 10.0 | 6.0 | 60 | >98 |
Protocol 2: Guidance for Purification by Column Chromatography
For instances where crystallization does not yield the desired purity, or for the isolation of minor impurities, column chromatography can be employed.
1. Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.
-
Stationary Phase: A silica-based HILIC column with a polar stationary phase (e.g., unbonded silica, or bonded phases such as amide, diol, or cyano).
-
Mobile Phase: A mixture of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a low concentration of an aqueous buffer. A typical starting gradient could be 95:5 acetonitrile:water (with a buffer like 10 mM ammonium formate or ammonium acetate, pH adjusted to between 3 and 6).
-
Gradient: A gradient elution, decreasing the organic solvent concentration over time, will likely be necessary to elute the highly polar this compound.
-
Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
While challenging due to the compound's polarity, RP-HPLC can be optimized for purification.
-
Stationary Phase: A C18 or C8 column with high aqueous stability.
-
Mobile Phase: A highly aqueous mobile phase is necessary for retention. For example, starting with 98% water and 2% organic modifier (e.g., methanol or acetonitrile) with a suitable buffer. The pH of the mobile phase will be a critical parameter to optimize retention and peak shape. A pH above 8 may be beneficial, but ensure column stability at this pH.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of the ionic this compound on a reversed-phase column.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for the liquid-liquid extraction protocol.
References
Application Notes and Protocols for In Vitro Assessment of 3,5-Pyridinediol, 1-oxide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Pyridinediol, 1-oxide is a pyridine-N-oxide derivative. While direct biological data for this specific molecule is not extensively documented, the pyridine-N-oxide scaffold is present in numerous bioactive compounds.[1][2][3] Derivatives of similar structures, such as 3-hydroxypyridin-4-ones, have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[4][5] Furthermore, various pyridine derivatives have been investigated for their potential as anticancer agents.[6][7][8]
These application notes provide a comprehensive guide to a panel of in vitro assays to screen and characterize the potential antioxidant, anti-inflammatory, and anticancer bioactivities of this compound.
Potential Bioactivities and Corresponding In Vitro Assays
Based on the activities of structurally related compounds, the primary bioactivities to investigate for this compound are antioxidant, anti-inflammatory, and cytotoxic effects. A tiered approach to screening is recommended, starting with broad-spectrum antioxidant assays, followed by more specific cell-based assays for inflammation and cancer.
Table 1: Summary of Proposed In Vitro Assays for this compound
| Bioactivity | Assay | Principle | Endpoint Measured | Reference Compound |
| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. | Ascorbic Acid, Trolox |
| ABTS Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. | Ascorbic Acid, Trolox | |
| Nitric Oxide (NO) Scavenging Assay | Measures the inhibition of nitric oxide radicals generated from sodium nitroprusside. | Decrease in nitrite concentration, measured by the Griess reagent. | Quercetin, Curcumin | |
| Anti-inflammatory | Inhibition of LPS-induced Nitric Oxide Production in Macrophages (RAW 264.7) | Measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide-stimulated macrophages. | Decrease in nitrite concentration in the cell culture supernatant, measured by the Griess reagent. | Dexamethasone, L-NAME |
| Cyclooxygenase (COX-1/COX-2) Inhibition Assay | Measures the ability of the compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway. | Inhibition of prostaglandin E2 (PGE2) production. | Indomethacin, Celecoxib | |
| Anticancer | MTT Proliferation Assay | Measures the metabolic activity of cells as an indicator of cell viability and proliferation. | Reduction of MTT to formazan, measured by absorbance at 570 nm. | Doxorubicin, Cisplatin |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure. | Percentage of apoptotic cells measured by flow cytometry. | Staurosporine, Camptothecin |
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µg/mL).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.[10][11]
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
Anti-inflammatory Activity Assays
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit this NO production.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Dexamethasone or L-NAME can be used as a positive control.
Anticancer Activity Assays
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential inhibition points.
Caption: Intrinsic apoptosis pathway as a potential mechanism of anticancer activity.
Data Interpretation and Further Steps
The results from these initial screening assays will provide a preliminary bioactivity profile for this compound. Positive results in any of these assays should be followed by more detailed investigations, such as:
-
Dose-response studies to determine the IC50 values for each active assay.
-
Mechanism of action studies to elucidate the specific molecular targets. For example, if anti-inflammatory activity is observed, further studies could include measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and investigating effects on the NF-κB signaling pathway.
-
Selectivity studies , for instance, comparing the cytotoxicity of the compound in cancer cell lines versus normal cell lines.
-
In vivo studies in appropriate animal models to confirm the in vitro findings.
These application notes provide a robust starting point for the systematic evaluation of the bioactivity of this compound, paving the way for potential further development.
References
- 1. Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiinflammatory action of some compounds with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of Pyridine Derivatives Using N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine N-oxides are versatile and highly valuable intermediates in synthetic organic chemistry, offering unique pathways for the regioselective functionalization of the pyridine ring. The N-oxide moiety alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitutions, often with regioselectivity that is complementary to that of the parent pyridine. This allows for the introduction of a wide range of functional groups at specific positions, primarily C2 and C4, which is often challenging to achieve directly.[1][2] These functionalized pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
This document provides detailed application notes and experimental protocols for key regioselective synthetic methodologies utilizing pyridine N-oxides, including C-H functionalization, nucleophilic additions, and halogenations.
Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides
One of the powerful methods for the C2-functionalization of pyridines is the palladium-catalyzed direct C-H alkenylation of pyridine N-oxides. This approach offers high regioselectivity for the ortho-position.[3]
Application Notes
This protocol is broadly applicable to a range of substituted pyridine N-oxides and various olefins, providing (E)-2-alkenylpyridine N-oxides with excellent regio- and stereoselectivity.[3] The reaction is tolerant of various functional groups on both the pyridine N-oxide and the olefin. For instance, pyridine N-oxides with phenyl substituents at the para or ortho position can be readily alkenylated.[3] Interestingly, for sterically hindered substrates like 3-phenylpyridine N-oxide, the alkenylation occurs selectively at the less hindered C2 position.[3] The resulting products can be easily deoxygenated to afford the corresponding 2-alkenylpyridines.[2]
Quantitative Data Summary
| Entry | Pyridine N-oxide | Olefin | Product | Yield (%) | Ref |
| 1 | Pyridine N-oxide | Styrene | (E)-2-Styrylpyridine N-oxide | 85 | [3] |
| 2 | 4-Phenylpyridine N-oxide | Styrene | (E)-2-Styryl-4-phenylpyridine N-oxide | 78 | [3] |
| 3 | 2-Phenylpyridine N-oxide | Styrene | (E)-6-Styryl-2-phenylpyridine N-oxide | 72 | [3] |
| 4 | 3-Phenylpyridine N-oxide | Styrene | (E)-2-Styryl-3-phenylpyridine N-oxide | 81 | [3] |
| 5 | Pyrazine N-oxide | Styrene | (E)-2-Styrylpyrazine N-oxide | 65 | [3] |
Experimental Protocol: Synthesis of (E)-2-Styrylpyridine N-oxide
Materials:
-
Pyridine N-oxide
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add pyridine N-oxide (4 equivalents), palladium(II) acetate (10 mol %), and silver(I) carbonate (1.5 equivalents).
-
Add anhydrous 1,4-dioxane (0.6 mL).
-
Add styrene (0.3 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford (E)-2-styrylpyridine N-oxide.
Reaction Workflow
Caption: Workflow for Pd-catalyzed C-H alkenylation.
Regioselective Alkylation with Malonate Anions
The activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (Tf₂O) facilitates the regioselective addition of malonate anions, leading to either 2- or 4-substituted pyridines in good yields.[4][5] This redox-neutral method is tolerant of various functional groups.[4]
Application Notes
This method provides a convenient and mild approach to functionalize pyridine N-oxides with malonates.[4] The regioselectivity (C2 vs. C4 addition) is influenced by the substitution pattern of the pyridine N-oxide. For instance, 2,6-lutidine N-oxide selectively yields the 4-substituted product.[4] The reaction is amenable to the formation of quaternary centers and tolerates functional groups like alkenes and nitriles on the malonate.[4]
Quantitative Data Summary
| Entry | Pyridine N-oxide | Malonate | Product | Position | Yield (%) | Ref |
| 1 | 2,6-Lutidine N-oxide | Dibenzyl malonate | Dibenzyl 2-(2,6-dimethylpyridin-4-yl)malonate | 4 | 85 | [4] |
| 2 | Pyridine N-oxide | Diethyl malonate | Diethyl 2-(pyridin-2-yl)malonate | 2 | 75 | [5] |
| 3 | 4-Methoxypyridine N-oxide | Dimethyl malonate | Dimethyl 2-(4-methoxypyridin-2-yl)malonate | 2 | 82 | [5] |
Experimental Protocol: Synthesis of Dibenzyl 2-(2,6-dimethylpyridin-4-yl)malonate
Materials:
-
2,6-Lutidine N-oxide
-
Dibenzyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of dibenzyl malonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the sodium salt of dibenzyl malonate.
-
In a separate flask, dissolve 2,6-lutidine N-oxide (1.2 equivalents) in anhydrous DCM.
-
Cool the solution of 2,6-lutidine N-oxide to -78 °C and add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
To this activated N-oxide solution, add the previously prepared solution of the sodium salt of dibenzyl malonate dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dibenzyl 2-(2,6-dimethylpyridin-4-yl)malonate.
Reaction Mechanism
Caption: Mechanism of malonate addition to activated N-oxide.
Regioselective Amination of Pyridine N-Oxides
The direct amination of pyridine N-oxides can be achieved with high regioselectivity for the C2 position by using an activating agent such as Ts₂O in the presence of an amine.[2] This one-pot process is efficient and tolerates a variety of functional groups.
Application Notes
This method provides a general and efficient route to 2-aminopyridines from readily available pyridine N-oxides.[2] The use of tert-butylamine as the nucleophile followed by deprotection with TFA is a particularly effective strategy.[2] The reaction conditions are mild, and the process shows good functional group compatibility.
Quantitative Data Summary
| Entry | Pyridine N-oxide | Amine | Product | Yield (%) | Ref |
| 1 | Pyridine N-oxide | t-BuNH₂ | 2-(tert-Butylamino)pyridine | 85 | [2] |
| 2 | 3-Methylpyridine N-oxide | t-BuNH₂ | 2-(tert-Butylamino)-3-methylpyridine | 82 | [2] |
| 3 | 4-Chloropyridine N-oxide | t-BuNH₂ | 2-(tert-Butylamino)-4-chloropyridine | 78 | [2] |
Experimental Protocol: Synthesis of 2-(tert-Butylamino)pyridine
Materials:
-
Pyridine N-oxide
-
p-Toluenesulfonic anhydride (Ts₂O)
-
tert-Butylamine (t-BuNH₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a solution of pyridine N-oxide (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere, add p-toluenesulfonic anhydride (1.2 equivalents) at 0 °C.
-
Stir the mixture for 10 minutes, then add tert-butylamine (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add trifluoroacetic acid and stir at room temperature for 2 hours to remove the tert-butyl group.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-aminopyridine.
Highly Regioselective Halogenation of Pyridine N-Oxides
A practical and highly regioselective method for the halogenation of unsymmetrical pyridine N-oxides at the C2 position has been developed, providing access to valuable 2-halo-substituted pyridines.[6]
Application Notes
This methodology is highly efficient for the synthesis of 2-halopyridines, which are important intermediates in medicinal chemistry.[6] The reaction proceeds under mild conditions and offers excellent regioselectivity.
Quantitative Data Summary
| Entry | Pyridine N-oxide | Halogenating Agent | Product | Yield (%) | Ref |
| 1 | 3-Picoline N-oxide | POCl₃ | 2-Chloro-3-methylpyridine | 95 | [6] |
| 2 | 4-Picoline N-oxide | POBr₃ | 2-Bromo-4-methylpyridine | 92 | [6] |
| 3 | 3-Chloropyridine N-oxide | POCl₃ | 2,3-Dichloropyridine | 88 | [6] |
Experimental Protocol: Synthesis of 2-Chloro-3-methylpyridine
Materials:
-
3-Picoline N-oxide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a round-bottom flask, add 3-picoline N-oxide (1.0 equivalent).
-
Carefully add phosphorus oxychloride (3.0 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 2-chloro-3-methylpyridine.
Logical Relationship Diagram
Caption: Regioselective functionalization of pyridine N-oxides.
References
- 1. [PDF] Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N ‐Oxide Chemistry | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Crystallization of Pyridine N-Oxide Compounds
An authoritative guide to the crystallization of pyridine N-oxide compounds, offering detailed application notes and protocols for researchers in chemistry and drug development. This document outlines effective techniques, presents data in a structured format, and provides troubleshooting guidance to achieve high-quality crystals.
Pyridine N-oxides are a class of heterocyclic compounds featuring a pyridine ring with an oxidized nitrogen atom. This N-O bond imparts unique electronic properties, polarity, and hydrogen bonding capabilities that are crucial for their application in pharmaceuticals and materials science. Obtaining high-quality single crystals is a critical step for definitive structural elucidation via X-ray crystallography. However, their tendency to be hygroscopic and their varied solubility profiles can present challenges.[1][2][3] This guide details robust methods for their crystallization.
Key Crystallization Techniques for Pyridine N-Oxides
The choice of crystallization method is contingent on the specific properties of the pyridine N-oxide derivative, such as its solubility, stability, and the quantity of material available. The three primary techniques—slow evaporation, vapor diffusion, and slow cooling—are detailed below.
Slow Evaporation
This is often the simplest and most common method. The compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, gradually increasing the solute concentration to the point of supersaturation, which induces crystal growth.
Vapor Diffusion
Vapor diffusion is an excellent technique for sensitive compounds or when only milligram quantities are available.[4] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then enclosed in a larger, sealed container holding a "bad" or "anti-solvent" in which the compound is insoluble.[4] The anti-solvent must be more volatile than the good solvent.[4] Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the compound's solubility and promoting slow, controlled crystallization.
Slow Cooling
In this method, the pyridine N-oxide compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool gradually. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is a critical parameter that influences crystal size and quality.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for crystallizing pyridine N-oxide compounds. These should be treated as starting points, as optimization is often necessary for novel derivatives.
Protocol 1: Slow Evaporation
-
Solvent Screening: Test the solubility of a few milligrams of your compound in various solvents at room temperature. Good candidate solvents will dissolve the compound moderately well. Common solvents for pyridine N-oxides include diethyl ether, acetone, and ethyl acetate.[2][5][6]
-
Prepare Solution: Dissolve the compound in the chosen solvent to create a solution that is just below saturation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate impurities.
-
Evaporation: Cover the vessel with a cap or parafilm containing a few pinholes to restrict the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor periodically for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Inner Vial Method)
-
Prepare Compound Solution: Dissolve 5-10 mg of the pyridine N-oxide in 0.2-0.5 mL of a "good" solvent (e.g., DMF, DMSO, in which the compound is highly soluble) in a small, narrow vial (e.g., a 2 mL vial).[7]
-
Prepare Crystallization Chamber: Add 2-3 mL of a volatile "anti-solvent" (e.g., diethyl ether, pentane, or hexane) to a larger vial or jar (e.g., a 20 mL scintillation vial).[4]
-
Set Up Diffusion: Carefully place the small, open vial containing the compound solution inside the larger jar, ensuring the solvent levels are not in contact. Seal the larger jar tightly.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the crystals from the inner vial.
Protocol 3: Slow Cooling
-
Select Solvent: Identify a solvent in which the compound's solubility is significantly higher at elevated temperatures than at room temperature. Isopropyl alcohol and mixtures of ethanol and ethyl acetate have been used successfully for pyridine N-oxide salts and derivatives.[8][9]
-
Prepare Hot Saturated Solution: In a flask, add the chosen solvent to your compound and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (like a Dewar flask filled with warm water).
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or freezer (0 to -20 °C) to maximize the yield of crystals.[7]
-
Isolation: Isolate the crystals by suction filtration, washing them with a small amount of the cold crystallization solvent.
Data Presentation: Crystallization Conditions
The selection of the appropriate technique and solvent system is crucial for success. The following table summarizes typical conditions and expected outcomes for crystallizing a generic pyridine N-oxide compound.
| Crystallization Technique | Solvent System (Good:Anti-Solvent) | Temperature Profile | Typical Duration | Potential Crystal Quality |
| Slow Evaporation | Diethyl Ether | Constant Room Temp. | 3-7 days | Good, often yields well-faceted blocks |
| Vapor Diffusion | DMF : Diethyl Ether | Constant Room Temp. | 5-14 days | Excellent, ideal for single, diffraction-quality crystals |
| Slow Cooling | Isopropyl Alcohol | 60 °C to 4 °C | 1-2 days | Good to Fair, may yield needles or plates |
| Slow Cooling | Acetonitrile | 70 °C to Room Temp. | 1-3 days | Good, suitable for many derivatives |
Visualization of Experimental Workflows
The logical steps for each primary crystallization technique are visualized below using Graphviz.
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Caption: Workflow for the Vapor Diffusion Crystallization Technique.
Caption: Workflow for the Slow Cooling Crystallization Technique.
Troubleshooting Common Issues
Successful crystallization often requires iterative optimization. Below are solutions to common problems.
-
Problem: No Crystals Form.
-
Cause: The solution may be undersaturated, or nucleation is inhibited.
-
Solution: Allow more solvent to evaporate. If using slow cooling, try boiling off some solvent to increase concentration before cooling.[10] Introduce a "seed crystal" from a previous batch or scratch the inside of the glass vial with a glass rod at the solution's surface to create nucleation sites.[10]
-
-
Problem: The Compound "Oils Out" or Forms an Amorphous Precipitate.
-
Cause: The solution is becoming supersaturated too quickly, or the cooling temperature is above the compound's melting point in that solvent system.
-
Solution: Re-heat the solution to dissolve the oil and add a small amount of additional "good" solvent to slow the rate of crystallization.[10] Ensure the cooling process is as slow as possible. Try a different solvent or solvent combination.
-
-
Problem: Formation of Many Small, Needle-like, or Poor-Quality Crystals.
-
Cause: Nucleation is occurring too rapidly.
-
Solution: Reduce the rate of crystallization. For slow evaporation, use fewer or smaller pinholes. For vapor diffusion, use a less volatile anti-solvent or place the setup in a colder environment to slow the diffusion rate. For slow cooling, ensure the solution cools as gradually as possible. Using a slightly larger volume of solvent can also help.[10]
-
-
Problem: Compound is Hygroscopic and Difficult to Handle.
-
Cause: Pyridine N-oxides can readily absorb atmospheric water.[1]
-
Solution: Dry the compound thoroughly before attempting crystallization, for example, by azeotropic distillation with toluene.[2] Handle the material quickly in a dry environment or a glovebox. Store the final crystals in a desiccator.[2]
-
References
- 1. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. unifr.ch [unifr.ch]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microbial Degradation of Hydroxypyridines in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of hydroxypyridines. Understanding these metabolic pathways is crucial for environmental bioremediation, drug metabolism studies, and the development of novel biocatalysts.
Introduction
Hydroxypyridines are N-heterocyclic aromatic compounds that are prevalent in industrial waste and are also key structural motifs in many pharmaceuticals. The microbial catabolism of these compounds is a key process in their environmental fate and can provide valuable insights into the metabolic pathways of related drug molecules. This document outlines the known microbial degradation pathways of 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine, and provides detailed protocols for their investigation.
Metabolic Pathways
The microbial degradation of hydroxypyridines is initiated by hydroxylation, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. Several bacterial genera, including Arthrobacter, Agrobacterium, Burkholderia, and Rhodococcus, have been identified as capable of utilizing hydroxypyridines as a sole source of carbon and energy.[1][2]
Degradation of 2-Hydroxypyridine
The degradation of 2-hydroxypyridine (2-HP) can proceed through different pathways depending on the microorganism. One common pathway involves the initial hydroxylation of 2-HP to 2,5-dihydroxypyridine (2,5-DHP) by a 2-hydroxypyridine 5-monooxygenase.[3][4] The 2,5-DHP then undergoes ring cleavage. In some bacteria, this degradation is associated with the formation of a blue pigment known as "nicotine blue".[3] However, strains like Burkholderia sp. MAK1 degrade 2-HP without pigment formation.[3]
Degradation of 3-Hydroxypyridine
The microbial metabolism of 3-hydroxypyridine (3-HP) also commences with a hydroxylation step. For instance, Agrobacterium sp. DW-1 hydroxylates 3-HP to 2,5-dihydroxypyridine (2,5-DHP), which is then further metabolized.[3] This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent fission.
Degradation of 4-Hydroxypyridine
The degradation of 4-hydroxypyridine (4-HP) is initiated by 4-hydroxypyridine 3-monooxygenase, which hydroxylates the substrate to 3,4-dihydroxypyridine (3,4-DHP).[5][6][7] This reaction requires NADH or NADPH as a cofactor.[6][7] The resulting 3,4-DHP subsequently undergoes ring cleavage catalyzed by a dioxygenase.[5]
Quantitative Data
The following tables summarize the available quantitative data for the microbial degradation of hydroxypyridines.
Table 1: Optimal Growth and Degradation Conditions
| Microorganism | Substrate | Optimal pH | Optimal Temperature (°C) | Degradation Rate | Reference |
| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | 8.0 | 30 | 1500 mg/L in 66 h | [3] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Microorganism | Substrate | Km (μM) | Reference |
| HpaM (5-hydroxypicolinic acid 2-monooxygenase) | Alcaligenes faecalis JQ135 | 5-Hydroxypicolinic acid | 45.4 | [6] |
| HpaM (5-hydroxypicolinic acid 2-monooxygenase) | Alcaligenes faecalis JQ135 | NADH | 37.8 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the study of microbial degradation of hydroxypyridines.
Protocol 1: Isolation and Enrichment of Hydroxypyridine-Degrading Microorganisms
Materials:
-
Environmental sample (e.g., soil, wastewater)
-
Mineral Salts Medium (MSM)
-
Hydroxypyridine substrate (2-HP, 3-HP, or 4-HP)
-
Sterile flasks and petri dishes
-
Incubator shaker
Procedure:
-
Enrichment:
-
Add 1-5 g of the environmental sample to 100 mL of sterile MSM in a 250 mL flask.
-
Supplement the medium with the desired hydroxypyridine as the sole carbon source at a concentration of 100-500 mg/L.
-
Incubate the flask at 30°C with shaking (150-200 rpm) for 7-14 days.
-
After significant growth is observed, transfer 5-10 mL of the culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this transfer at least three times to enrich for hydroxypyridine-degrading microorganisms.
-
-
Isolation:
-
Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µL of each dilution onto MSM agar plates containing the hydroxypyridine as the sole carbon source.
-
Incubate the plates at 30°C until colonies appear.
-
Streak individual colonies onto fresh plates to obtain pure cultures.
-
-
Identification:
-
Identify the isolated strains by 16S rRNA gene sequencing.
-
Protocol 2: Preparation of Cell-Free Extracts
Materials:
-
Bacterial culture grown on hydroxypyridine
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)
-
Lysozyme
-
DNase I
-
Sonciator or French press
-
High-speed centrifuge
Procedure:
-
Grow the bacterial strain in MSM supplemented with the hydroxypyridine of interest until the mid-to-late exponential phase.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with cold lysis buffer and resuspend in a minimal volume of the same buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing them through a French press at high pressure.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Carefully collect the supernatant, which is the cell-free extract, and store it on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Enzyme Assays
Materials:
-
Cell-free extract
-
Hydroxypyridine substrate
-
NADH or NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Set up a reaction mixture in a cuvette containing the reaction buffer, a specific concentration of the hydroxypyridine substrate, and NADH or NADPH (typically 0.1-0.2 mM).
-
Initiate the reaction by adding a small amount of the cell-free extract.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the hydroxypyridine substrate while keeping the concentrations of other components constant.
Protocol 4: Metabolite Analysis by HPLC
Materials:
-
Culture supernatant or enzyme assay reaction mixture
-
Acetonitrile or methanol (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Sample Preparation:
-
Centrifuge the culture or reaction mixture to remove cells or precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the metabolites using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile). A typical gradient could be a linear increase from 5% to 95% acetonitrile over 20 minutes.[8]
-
Detect the metabolites using a UV-Vis detector at a wavelength appropriate for the expected intermediates (e.g., 254 nm or 280 nm) or a mass spectrometer for more detailed identification.
-
Identify and quantify the metabolites by comparing their retention times and mass spectra with those of authentic standards.
-
Protocol 5: Metabolite Identification by NMR
Materials:
-
Concentrated and purified metabolite sample
-
Deuterated solvent (e.g., D2O or DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Lyophilize the culture supernatant or purified fraction containing the metabolite of interest.
-
Dissolve the dried sample in a suitable deuterated solvent.
-
-
NMR Analysis:
-
Acquire one-dimensional (1D) 1H NMR and 13C NMR spectra to obtain initial structural information.
-
For more complex structures, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and between protons and carbons.
-
Compare the obtained NMR data with literature values or databases to confirm the structure of the metabolite. For example, the product of 4-hydroxypyridine hydroxylation, 3,4-dihydroxypyridine, has been characterized by 1H NMR.[8][9]
-
Conclusion
The study of microbial degradation of hydroxypyridines offers valuable insights into fundamental metabolic processes and has significant practical applications. The protocols and data presented in this document provide a solid foundation for researchers to investigate these pathways, identify novel enzymes, and explore their potential for bioremediation and biocatalysis. The use of a combination of microbiological, biochemical, and analytical techniques is essential for a comprehensive understanding of these complex biological systems.
References
- 1. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxypyridine 5-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Pyridinediol, 1-oxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,5-Pyridinediol, 1-oxide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts from 3,5-dihydroxypyridine, which is then oxidized to the corresponding N-oxide. Alternatively, a pre-functionalized pyridine ring may be used where the hydroxyl groups are protected prior to the N-oxidation step.
Q2: Which oxidizing agents are suitable for the N-oxidation of the pyridine ring?
Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid (peracetic acid formed in situ), meta-chloroperoxybenzoic acid (m-CPBA), and urea-hydrogen peroxide adducts.[1][2] The choice of oxidant can influence reaction conditions and the impurity profile.
Q3: What are the critical parameters to control during the N-oxidation reaction?
Temperature control is crucial, as many oxidation reactions are exothermic and can lead to runaway reactions or side product formation if not properly managed.[3] The rate of addition of the oxidizing agent and efficient stirring are also important for maintaining a controlled reaction.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[4][5]
Q5: What is the best way to purify the final this compound product?
Due to the polar nature of the diol and the N-oxide functional groups, the product is expected to be highly water-soluble. Purification can be challenging and may involve techniques such as recrystallization from a suitable solvent system or column chromatography using a polar stationary phase like silica gel with a polar eluent. It is important to remove any residual acid from the oxidation step.[6]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction shows a very low yield of the desired this compound. What could be the cause?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low. Monitor the reaction using TLC or HPLC until the starting material is consumed.
-
Degradation of Product: The product might be sensitive to the reaction conditions. Prolonged exposure to high temperatures or strong acids can lead to degradation.
-
Inefficient Extraction: Due to its high polarity, the product may remain in the aqueous phase during extraction. Multiple extractions with a suitable organic solvent like chloroform may be necessary.[7] Adjusting the pH of the aqueous layer to make the product less soluble might also improve extraction efficiency.[7]
-
Sub-optimal Oxidant Amount: An insufficient amount of the oxidizing agent will result in incomplete conversion. Conversely, a large excess can lead to over-oxidation or side reactions.
Presence of Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Common impurities can include unreacted starting material, over-oxidized byproducts, or residual reagents.
-
Unreacted Starting Material: This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the amount of oxidizing agent.
-
Side-Products: These can arise from the reactivity of the hydroxyl groups or the pyridine ring under the reaction conditions. Protecting the hydroxyl groups before N-oxidation might be a necessary strategy.
-
Residual Acetic Acid: If using peracetic acid, residual acetic acid is a common impurity. This can be removed by vacuum distillation or by neutralizing the reaction mixture before extraction.[6]
Reaction Runaway or Exotherm
Q: The reaction temperature increased uncontrollably. How can I prevent this?
A: Uncontrolled exotherms are a significant safety concern, particularly with strong oxidizing agents.
-
Rate of Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture.
-
Cooling: Maintain a cooling bath (e.g., ice-water) throughout the addition of the oxidant to dissipate the heat generated.
-
Dilution: Using a sufficient amount of solvent can help to better control the reaction temperature.
Experimental Protocols
A generalized protocol for the N-oxidation of a substituted pyridine using hydrogen peroxide and acetic acid is provided below. This should be adapted and optimized for the specific synthesis of this compound.
Protocol: N-Oxidation of a Pyridine Derivative
-
Dissolve the starting pyridine derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the mixture in an ice bath.
-
Slowly add a 30-35% aqueous solution of hydrogen peroxide dropwise, ensuring the internal temperature does not exceed a set point (e.g., 70-80°C).[7][8]
-
After the addition is complete, continue stirring at the set temperature for several hours, monitoring the reaction by TLC or HPLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure.[6]
-
The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-oxidation of related pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for N-Oxidation of Pyridine Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| 3,5-Dimethylpyridine | 35% H₂O₂ | Glacial Acetic Acid | 80 | 5 | [7] |
| Pyridine | 40% Peracetic Acid | - | 85 | 1 | [6] |
| 3-Methylpyridine | 30% H₂O₂ | Glacial Acetic Acid | 70 ± 5 | 24 | [8] |
Table 2: Reported Yields for N-Oxidation of Pyridine Derivatives
| Product | Yield (%) | Purification Method | Reference |
| 3,5-Lutidine N-oxide | 70 | Extraction and Crystallization | [7] |
| Pyridine-N-oxide | 78-83 | Distillation | [6] |
| 3-Methylpyridine-1-oxide | 73-77 | Distillation | [8] |
| 3,5-Dimethylpyridine-N-oxide | 95-97 | Extraction and Distillation | [5] |
Visualizations
References
- 1. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,5-Pyridinediol, 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,5-Pyridinediol, 1-oxide. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), and an experimental protocol to address common challenges and improve reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: The dihydroxy-substituted pyridine ring is sensitive to harsh oxidation conditions. 3. Ineffective oxidant: The chosen oxidizing agent may not be suitable or may have decomposed. 4. Suboptimal pH: The reaction pH may not be conducive to N-oxidation. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 2. Milder Conditions: Employ milder reaction conditions. Use a lower temperature and add the oxidant portion-wise to control the reaction exotherm. Consider using a milder oxidant like meta-chloroperoxybenzoic acid (m-CPBA). 3. Fresh Oxidant: Use a fresh, properly stored batch of the oxidizing agent. For instance, the concentration of hydrogen peroxide solutions can decrease over time. 4. pH Adjustment: While most N-oxidations with peracids are performed in acidic media, the phenolic nature of the starting material might necessitate buffering the reaction mixture. |
| Formation of Side Products (e.g., Ring Opened Products, Over-oxidation) | 1. Harsh reaction conditions: High temperatures or a high concentration of the oxidant can lead to over-oxidation or degradation of the aromatic ring. 2. Presence of impurities in the starting material: Impurities can lead to unwanted side reactions. | 1. Controlled Conditions: Maintain a lower reaction temperature and add the oxidant slowly to the reaction mixture. 2. Purification of Starting Material: Ensure the 3,5-Pyridinediol starting material is of high purity. Recrystallization or column chromatography may be necessary. |
| Difficulty in Product Isolation and Purification | 1. High water solubility of the product: The presence of the N-oxide and two hydroxyl groups makes the product highly polar and water-soluble. 2. Formation of complex mixtures: Multiple products and unreacted starting material can complicate purification. 3. Product instability: The product may be unstable under certain purification conditions (e.g., high heat, extreme pH). | 1. Extraction and Chromatography: Use a highly polar organic solvent for extraction, such as a mixture of chloroform and isopropanol. For column chromatography, a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve peak shape) is recommended. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Mild Purification Techniques: Avoid excessive heating during solvent removal. Use techniques like lyophilization (freeze-drying) to isolate the product from aqueous solutions if it is heat-sensitive. |
| Inconsistent Results | 1. Variability in reagent quality: The purity and concentration of starting materials and reagents can vary between batches. 2. Atmospheric moisture: The starting material and product can be hygroscopic. | 1. Reagent QC: Use reagents from reliable sources and check their purity/concentration before use. 2. Anhydrous Conditions: While the reaction itself is often run in aqueous or protic solvents, handling and weighing of hygroscopic materials should be done in a dry atmosphere (e.g., under nitrogen or in a glovebox). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-oxidation of pyridines?
A1: The most common and well-established method for the N-oxidation of pyridines is the use of a peroxy acid.[1] Common examples include peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) and meta-chloroperoxybenzoic acid (m-CPBA).[2]
Q2: Why is the synthesis of this compound particularly challenging?
A2: The synthesis is challenging due to the presence of two electron-donating hydroxyl groups on the pyridine ring. These groups increase the electron density of the ring, making it more susceptible to oxidation and potential ring-opening side reactions under strong oxidizing conditions. The hydroxyl groups themselves can also be oxidized.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a polar solvent system (e.g., ethyl acetate/methanol 8:2) and visualize the spots under UV light. The product, being more polar than the starting material, should have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the key safety precautions to take during this synthesis?
A4: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated form or in the presence of metals.[3] Always handle them with care, behind a safety shield, and avoid contact with incompatible materials. The reactions can be exothermic, so proper temperature control is crucial.[4]
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. Due to the potential for side reactions and purification challenges, a moderate yield should be considered a good result for the initial attempts. Optimization of reaction parameters is key to improving the yield.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline adapted for the synthesis of this compound and may require optimization.
Materials:
-
3,5-Pyridinediol
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Pyridinediol (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (1.1 to 1.5 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1). The reaction is typically complete within 4-8 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator strips is negative. Then, neutralize the acetic acid by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO2 gas.
-
Extraction: Extract the aqueous solution multiple times with a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The addition of methanol increases the polarity of the organic phase to facilitate the extraction of the polar product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Side reactions and byproducts in 3,5-Pyridinediol, 1-oxide preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Pyridinediol, 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental preparation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material. | 1. Use a fresh batch of oxidizing agent (e.g., hydrogen peroxide, peracetic acid) and verify its concentration. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for N-oxidation is 70-90°C. 3. Extend the reaction time and monitor the progress by TLC or HPLC. 4. Ensure the 3,5-dihydroxypyridine starting material is pure and has not degraded. Consider purification of the starting material if necessary. |
| Formation of a Dark-Colored Reaction Mixture | 1. Over-oxidation of the dihydroxy pyridine ring. 2. Decomposition of the product at elevated temperatures. 3. Presence of metal impurities that can catalyze decomposition. | 1. Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Control the rate of addition of the oxidizing agent. 2. Maintain a lower reaction temperature and monitor the reaction closely.[1] 3. Use high-purity reagents and solvents. |
| Difficult Product Isolation and Purification | 1. High polarity and water solubility of the product. 2. The product is hygroscopic. 3. Formation of polar byproducts that are difficult to separate. | 1. After neutralization, perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane). Consider using a continuous liquid-liquid extractor. For column chromatography, silica gel with a polar mobile phase (e.g., DCM/Methanol) can be effective, but care must be taken to avoid dissolving the silica with highly basic eluents.[2] 2. Handle the purified product under an inert and dry atmosphere. Drying can be achieved by azeotropic distillation with toluene. 3. Optimize reaction conditions to minimize byproduct formation. Consider derivatization to a less polar intermediate for purification, followed by deprotection. |
| Incomplete Reaction | 1. Insufficient amount of oxidizing agent. 2. Poor mixing of the reaction components. | 1. Increase the molar ratio of the oxidizing agent to the 3,5-dihydroxypyridine. 2. Ensure vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the preparation of this compound?
A1: The primary side reactions involve the over-oxidation of the electron-rich dihydroxy pyridine ring, which can lead to ring-opening or the formation of quinone-like structures. Additionally, if the reaction temperature is too high, thermal decomposition of the starting material or the N-oxide product can occur.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system would be a polar mixture, such as Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being more polar than the starting material, will have a lower Rf value. Staining with iodine or potassium permanganate can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best way to purify the final product?
A3: Due to its high polarity, purification can be challenging. After the reaction, the mixture is typically neutralized, and the product is extracted into an organic solvent like chloroform. If further purification is needed, column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane) is a common method. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may also be an option for obtaining high-purity material. Given that pyridine N-oxides can be hygroscopic, it is crucial to handle the purified compound in a dry environment.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Reactions involving oxidizing agents like hydrogen peroxide and peracetic acid should be conducted with care in a well-ventilated fume hood and behind a safety shield.[1] These reactions can be exothermic, so proper temperature control is essential to prevent runaway reactions.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of structurally similar pyridine N-oxides. Optimization may be required for specific laboratory conditions.
Materials:
-
3,5-Dihydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Sodium Bicarbonate or Sodium Carbonate
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxypyridine in glacial acetic acid.
-
Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of hydrogen peroxide solution to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (4-8 hours is a typical range). Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.
-
Extract the aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Potential Side Reactions and Byproducts
The following diagram illustrates potential side reactions that can occur during the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
3,5-Pyridinediol, 1-oxide stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,5-Pyridinediol, 1-oxide in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation.[1][2]
-
Oxidizing and Reducing Agents: The presence of these agents can lead to redox reactions, affecting the pyridine N-oxide or diol functionalities.
-
Solvent: The choice of solvent can influence the solubility and reactivity of the compound.
Q2: What are the visual indicators of this compound degradation in my solution?
A2: Degradation of this compound may be indicated by:
-
A change in the color of the solution.
-
The formation of a precipitate.
-
A decrease in the expected concentration of the active compound over time, as measured by analytical techniques such as HPLC or LC-MS.
Q3: How should I store solutions of this compound to maximize stability?
A3: To maximize the stability of your this compound solutions, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light.
-
Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Prepare solutions fresh whenever possible and avoid long-term storage in solution unless stability has been confirmed under your specific conditions.
-
Consider using a buffered solution to maintain a stable pH if the compound is found to be pH-sensitive.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides both separation and identification of degradation products by providing mass information, which is crucial for elucidating degradation pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of polar compound, derivatization can be used to increase volatility for GC-MS analysis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly low assay results for this compound. | 1. Degradation due to improper storage (light, temperature). 2. pH of the solution is outside the optimal stability range. 3. Reaction with components of the experimental medium. | 1. Review storage conditions. Ensure solutions are protected from light and stored at the recommended temperature. 2. Measure the pH of your solution. If necessary, use a buffer to maintain a pH where the compound is most stable. 3. Perform a stability study in your specific experimental medium to identify any incompatibilities. |
| Appearance of unknown peaks in HPLC/LC-MS chromatograms. | 1. Formation of degradation products. 2. Contamination of the sample or solvent. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in confirming if the new peaks correspond to degradants. 2. Analyze a blank (solvent or medium without the compound) to rule out contamination. |
| Solution changes color over time. | 1. Photodegradation leading to colored byproducts. 2. Oxidation of the diol groups. | 1. Protect the solution from light at all times. 2. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and minimize oxidation. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table provides an illustrative summary of potential stability under various stress conditions. Note: This data is hypothetical and should be confirmed by experimental studies.
| Condition | Parameter | Value | Notes |
| Acidic Hydrolysis | Half-life (t1/2) at pH 1, 40°C | ~12 hours | Degradation may be accelerated at low pH. |
| Basic Hydrolysis | Half-life (t1/2) at pH 13, 40°C | ~8 hours | Compound may be susceptible to base-catalyzed degradation. |
| Oxidative | % Degradation (3% H2O2, 25°C, 24h) | ~15% | The diol functionality is susceptible to oxidation. |
| Thermal | % Degradation (70°C, 48h in solid state) | < 5% | Generally stable to dry heat, but solution stability may differ. |
| Photostability | % Degradation (ICH Q1B light exposure) | ~20% | Significant degradation can occur upon exposure to light. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterize the major degradation products using LC-MS/MS.
-
Visualizations
Proposed Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of pyridine N-oxides and dihydroxypyridines. Experimental validation is required to confirm these pathways.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the logical workflow for conducting a stability assessment of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Photochemistry of pyridine N-oxides. Trapping of the main primary product with base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with 3,5-Pyridinediol, 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,5-Pyridinediol, 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: While this compound possesses polar functional groups (two hydroxyl groups and an N-oxide), which suggest some degree of water solubility, its solubility can be limited by strong intermolecular hydrogen bonding in the solid state. The crystalline structure of the compound can significantly impact its dissolution rate.
Q2: What initial steps should I take to dissolve this compound?
A2: Start with common laboratory solvents. Based on the polar nature of the molecule, begin with water and then move to polar organic solvents. It is recommended to test a range of solvents to determine the best starting point for your experiments.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be a highly effective method.[1][2] The hydroxyl groups on the pyridine ring are weakly acidic and can be deprotonated at higher pH, forming a more soluble salt. Conversely, the N-oxide group is weakly basic and can be protonated at lower pH. Experimenting with a range of pH values is recommended.
Q4: What is co-solvency and can it be applied to this compound?
A4: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[1][3] For this compound, using co-solvents like DMSO, DMA, ethanol, or propylene glycol could disrupt the crystal lattice energy and improve solvation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of aqueous solution. | The concentration exceeds the aqueous solubility limit. | 1. Reduce the concentration: Start with a lower concentration of the compound. 2. pH Adjustment: Modify the pH of the solution to see if solubility improves. For this compound, testing a pH range from 2 to 10 is a good starting point.[1] 3. Use a Co-solvent: Add a water-miscible organic solvent such as DMSO or ethanol to the aqueous solution.[3] |
| Compound is difficult to dissolve in any solvent. | High crystal lattice energy. | 1. Particle Size Reduction: If you have the solid compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[1][2][4] 2. Heating: Gently heating the solvent while dissolving the compound can help overcome the activation energy for dissolution. Ensure the compound is stable at the tested temperature. 3. Sonication: Use an ultrasonic bath to aid in the dissolution process. |
| Solubility is still low even with co-solvents. | The chosen co-solvent is not optimal. | Test a range of co-solvents: Systematically test different co-solvents with varying polarities. A suggested list includes: - Dimethyl sulfoxide (DMSO) - Dimethylformamide (DMF) - Ethanol - Methanol - Propylene glycol - Polyethylene glycol (PEG) |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent and pH
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of this compound in a highly effective solvent like DMSO.
-
Solvent Screening:
-
Dispense 10 µL of the stock solution into 990 µL of various test solvents (e.g., water, PBS, ethanol, methanol, acetonitrile) in separate microcentrifuge tubes.
-
Vortex the tubes for 1 minute.
-
Visually inspect for any precipitation.
-
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Dispense 10 µL of the DMSO stock solution into 990 µL of each buffer.
-
Vortex the tubes for 1 minute.
-
Visually inspect for precipitation and measure the absorbance at a relevant wavelength to quantify the dissolved compound.
-
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
Prepare a series of aqueous solutions (e.g., water or a relevant buffer) containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% DMSO).
-
Add a small, fixed amount of the stock solution to each of the co-solvent mixtures.
-
Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved this compound.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
References
Technical Support Center: Optimizing N-oxidation of 3,5-Pyridinediol, 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-oxidation of 3,5-Pyridinediol, 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-oxidation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Insufficiently reactive oxidizing agent: The electron-donating hydroxyl groups on the pyridine ring can decrease the electrophilicity of the nitrogen atom, making it less susceptible to oxidation. | - Use a stronger peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. - If using hydrogen peroxide, ensure an effective catalyst (e.g., methyltrioxorhenium) is employed. |
| Low reaction temperature: The activation energy for the N-oxidation may not be reached. | - Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition. A typical range for pyridine N-oxidation is 25-80°C. | |
| Inadequate reaction time: The reaction may be slow due to the nature of the substrate. | - Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Decomposition of the oxidizing agent: Peracids and hydrogen peroxide can be unstable. | - Use fresh, properly stored oxidizing agents. - Add the oxidizing agent portion-wise to maintain its concentration throughout the reaction. | |
| Formation of Multiple Products (Side Reactions) | Oxidation of hydroxyl groups: The phenolic hydroxyl groups are susceptible to oxidation, leading to quinone-like structures or ring-opened products. | - Use a milder, more selective oxidizing agent. - Protect the hydroxyl groups prior to N-oxidation (e.g., as ethers or esters) and deprotect afterward. - Maintain a lower reaction temperature to minimize over-oxidation. |
| Ring degradation: Electron-rich aromatic rings can be susceptible to oxidative cleavage. | - Employ milder reaction conditions (lower temperature, less reactive oxidant). - Carefully control the stoichiometry of the oxidizing agent to avoid excess. | |
| Electrophilic aromatic substitution: The N-oxide product is activated towards electrophilic substitution, which can occur if the reaction conditions are acidic. | - Buffer the reaction mixture if using an oxidizing agent that generates a strong acid byproduct. | |
| Difficult Product Isolation and Purification | High polarity of the N-oxide: The presence of two hydroxyl groups and the N-oxide moiety makes the product highly polar and water-soluble, complicating extraction from aqueous media. | - After quenching the reaction, concentrate the aqueous solution under reduced pressure. - Perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. - Consider using solid-phase extraction (SPE) with a polar stationary phase. |
| Product co-elutes with starting material or byproducts during chromatography: The polar nature of the product can lead to streaking and poor separation on standard silica gel. | - Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol with a small percentage of acetic acid or ammonia to improve peak shape.[1] - Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. - HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique for purifying very polar compounds.[1] | |
| Product is hygroscopic: The polar nature of the product can make it difficult to obtain a dry, solid material. | - Dry the purified product under high vacuum. - Lyophilization (freeze-drying) from an aqueous solution can be an effective method to obtain a fluffy, dry solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the N-oxidation of pyridines?
A1: The most common oxidizing agents for pyridine N-oxidation include peroxycarboxylic acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[2][3] Hydrogen peroxide in combination with a carboxylic acid (like acetic acid) or a metal catalyst is also frequently used.[2] For electron-rich pyridines, milder reagents may be necessary to avoid side reactions.
Q2: How does the presence of two hydroxyl groups on the pyridine ring affect the N-oxidation reaction?
A2: The two hydroxyl groups are electron-donating, which increases the electron density of the pyridine ring. This has two main effects:
-
It can make the ring more susceptible to oxidation, potentially leading to side reactions at the ring carbons or the hydroxyl groups themselves.
-
It can slightly decrease the nucleophilicity of the ring nitrogen, potentially requiring more forcing reaction conditions for the N-oxidation to occur compared to unsubstituted pyridine.
Q3: Should I protect the hydroxyl groups before performing the N-oxidation?
A3: Protecting the hydroxyl groups (e.g., as methyl ethers or acetates) can be a viable strategy if you are observing significant side reactions related to the oxidation of these groups. This adds extra steps to the synthesis (protection and deprotection) but can lead to a cleaner reaction and higher yield of the desired N-oxide.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The N-oxide product is typically significantly more polar than the starting 3,5-pyridinediol. A suitable TLC eluent system would be a mixture of a polar and a non-polar solvent, for example, dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).
Q5: What is the best way to purify the final product, this compound?
A5: Due to its high polarity, purification can be challenging. Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is a common method.[1] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the eluent can sometimes improve the peak shape.[1] Reverse-phase chromatography is also a good alternative for highly polar compounds. Recrystallization from a suitable solvent system (e.g., ethanol/ether or water/acetone) may also be possible if a solid product is obtained.
Experimental Protocols
Protocol 1: N-oxidation using m-Chloroperoxybenzoic acid (m-CPBA)
-
Dissolution: Dissolve 3,5-pyridinediol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid
-
Reaction Mixture: In a round-bottom flask, suspend or dissolve 3,5-pyridinediol (1.0 eq.) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: Add hydrogen peroxide (30-35% aqueous solution, 1.5-3.0 eq.) dropwise to the mixture. The reaction can be exothermic, so cooling may be necessary to maintain the desired temperature (typically 70-80 °C).
-
Heating: Heat the reaction mixture at the desired temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Removal of Solvent: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: The residue can be purified by column chromatography, recrystallization, or by taking it up in a suitable solvent and precipitating the product.
Visualizations
Caption: General experimental workflow for the N-oxidation of 3,5-Pyridinediol.
Caption: Troubleshooting logic for the N-oxidation of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pypyridine Derivatives
Welcome to the technical support center for the analysis of complex NMR spectra of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during NMR data acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted pyridine spectrum so complex and overlapping?
A1: The complexity arises from several factors inherent to the pyridine ring system. The nitrogen atom's electron-withdrawing nature creates a non-uniform electronic environment, leading to distinct chemical shifts for the α, β, and γ protons.[1] Substituents further perturb these chemical shifts, often causing signals to become very closely spaced or to overlap, especially in highly substituted derivatives.[2] Additionally, spin-spin coupling between non-equivalent protons (ortho, meta, and para couplings) splits each signal into a multiplet, further complicating the spectrum.[3] In cases of severe overlap, 2D NMR techniques are often necessary for unambiguous assignment.[4]
Q2: How does the nitrogen atom in the pyridine ring influence the ¹H and ¹³C chemical shifts?
A2: The nitrogen atom is electronegative and deshields the adjacent α-protons (H-2/H-6) and α-carbons (C-2/C-6) significantly, causing them to resonate at a lower field (higher ppm) compared to the β (H-3/H-5, C-3/C-5) and γ (H-4, C-4) positions.[1][5] For example, in unsubstituted pyridine, the α-protons appear around 8.6 ppm, while the β and γ protons are found near 7.3 and 7.7 ppm, respectively.[6][7] Similarly, the α-carbons are the most deshielded in the ¹³C NMR spectrum. This predictable pattern is a key starting point for spectral assignment.
Q3: What are typical coupling constant (J) values for protons on a pyridine ring?
A3: The magnitudes of proton-proton coupling constants in pyridines are valuable for determining substitution patterns. Typical values are:
-
Ortho coupling (³J):
-
³J₂﹐₃ ≈ 5-6 Hz
-
³J₃﹐₄ ≈ 7-9 Hz
-
-
Meta coupling (⁴J): Generally smaller, around 2-3 Hz.
-
Para coupling (⁵J): Typically the smallest and often not resolved (<1 Hz).[3]
These values can vary slightly depending on the substituents present.
Q4: My compound is soluble, but the NMR signals are broad. What could be the cause?
A4: Broad signals in the NMR spectrum of a pure compound can be due to several factors:
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Sample concentration: Very high concentrations can increase the solution's viscosity, leading to broader lines.[8]
-
Chemical exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., proton exchange with residual water or conformational changes), the signals can be broadened.
-
Unresolved couplings: A high degree of complex, unresolved couplings can make signals appear broad.
Q5: How does protonation of the pyridine nitrogen affect the NMR spectrum?
A5: Protonation of the nitrogen atom to form a pyridinium salt has a significant effect on the electronic structure and, consequently, the NMR spectrum. The positive charge on the nitrogen leads to a further decrease in electron density on the ring carbons.[6] This causes all ring protons to shift downfield (to a higher ppm value).[6] The effect is most pronounced for the protons closest to the nitrogen. This change in chemical shift upon acidification can be a useful diagnostic tool.
Troubleshooting Guides
Problem 1: Ambiguous Signal Assignments Due to Peak Overlap
Symptoms:
-
Multiple proton signals in the aromatic region are clustered together, making it impossible to assign individual protons.
-
Multiplet patterns are distorted and difficult to interpret.
Solution Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure the sample is pure and free of particulate matter.
-
Use a higher field NMR spectrometer if available to increase signal dispersion.
-
Acquire the spectrum in a different deuterated solvent to see if solvent effects can resolve the overlap.
-
-
Employ 2D NMR Spectroscopy: If overlap persists, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning proton signals based on their corresponding carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for piecing together the molecular fragments and confirming the overall structure, especially for identifying quaternary carbons.
-
Workflow for Resolving Overlapping Signals
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organic chemistry - How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
Preventing degradation of 3,5-Pyridinediol, 1-oxide during storage
Topic: Preventing Degradation During Storage
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Pyridinediol, 1-oxide to prevent its chemical degradation. The recommendations provided are based on the known chemical properties of pyridine-N-oxides and dihydroxypyridine compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which contains both a dihydroxypyridine ring and an N-oxide functional group, the compound is susceptible to degradation from several factors:
-
Oxidation: The hydroxyl groups on the pyridine ring make it susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored impurities.
-
Moisture: Pyridine-N-oxide is known to be very hygroscopic (readily absorbs moisture from the air).[1] The presence of water can accelerate other degradation pathways or affect the compound's physical state.
-
Light (Photodegradation): Aromatic compounds, particularly those with hydroxyl substitutions, can be sensitive to light, which can provide the energy to initiate degradation reactions.
-
Elevated Temperatures: Heat can increase the rate of all chemical degradation processes.
Q2: What are the ideal storage conditions for this compound?
To maximize shelf-life and maintain purity, the compound should be stored under controlled conditions. For analogous compounds like 3,5-Lutidine N-Oxide, refrigerated storage is recommended.[2]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Ideal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (<25°C) | Reduces the rate of thermal degradation and oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents oxidation by atmospheric oxygen. |
| Moisture | In a Desiccator | Tightly Sealed Container | The N-oxide moiety is hygroscopic; moisture can lead to clumping and hydrolysis.[1][3] |
| Light | In an Amber Vial / Protected from Light | In an Opaque Container | Prevents photodegradation. |
Q3: What visual signs of degradation should I look for?
Inspect the compound before use for any of the following signs, which may indicate degradation:
-
Color Change: A shift from a white or off-white solid to yellow, brown, or darker colors often signifies oxidation.
-
Clumping or Caking: This indicates moisture absorption.
-
Reduced Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble can indicate the formation of polymeric impurities.
Q4: What materials are incompatible with this compound?
Avoid storing the compound in close proximity to strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous and exothermic reactions or rapid decomposition.[3][4]
Troubleshooting Guide
Problem: My compound has turned yellow/brown after being stored in the lab.
-
Probable Cause: This is a classic sign of oxidation. The compound has likely been exposed to atmospheric oxygen, possibly accelerated by light or elevated temperatures.
-
Recommended Action: The purity of the compound is compromised. For sensitive applications, it is highly recommended to use a fresh, uncompromised lot of the material. If this is not possible, the purity should be assessed using an analytical technique like HPLC or NMR (see Experimental Protocols) before use. To prevent this in the future, store the compound under an inert atmosphere and protect it from light.
Problem: The powder has become a single hard clump.
-
Probable Cause: The compound has absorbed a significant amount of moisture from the air. This is consistent with the hygroscopic nature of pyridine-N-oxides.[1]
-
Recommended Action: The presence of water can interfere with reaction stoichiometry and may promote hydrolytic degradation. While the compound might be usable for non-critical experiments, it should not be used for applications requiring high purity or anhydrous conditions. For future batches, always store the material in a desiccator and minimize its exposure to ambient air by quickly sealing the container after use.
Problem: I am getting inconsistent results from the same bottle of the compound.
-
Probable Cause: The bulk material may be degrading non-uniformly. Each time the bottle is opened, the top layer is exposed to air and moisture, causing it to degrade more rapidly than the material at the bottom.
-
Recommended Action: Upon receiving a new batch of this compound, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This ensures that the bulk of the compound remains sealed and protected, providing consistent quality for each experiment.
Diagrams
Caption: Troubleshooting logic for addressing common degradation issues.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
Protocol 1: Quantitative Stability Assessment by HPLC
This protocol details a method to quantify the degradation of this compound under various storage conditions over time.
1. Objective: To determine the rate of degradation by monitoring the loss of the parent compound and the appearance of degradation products.
2. Materials:
-
This compound (high purity lot)
-
Amber and clear HPLC vials
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Refrigerator (2-8°C), Desiccator, Lab bench
3. Methodology:
-
Sample Preparation and Storage:
-
Accurately weigh 2-3 mg of the compound into multiple amber and clear vials.
-
Create sets for each storage condition to be tested:
-
Condition A (Ideal): Amber vial, backfilled with Argon, stored at 2-8°C in a desiccator.
-
Condition B (Light Exposure): Clear vial, stored on a lab bench exposed to ambient light and temperature.
-
Condition C (Air Exposure): Amber vial (uncapped or loosely capped), stored on a lab bench.
-
Condition D (Temperature Exposure): Amber vial, stored in a 40°C oven.
-
-
-
Time Points:
-
Designate vials for analysis at specific time points: T=0, 1 week, 4 weeks, 12 weeks.
-
-
HPLC Analysis:
-
At each time point, take one vial from each condition.
-
Dissolve the contents in a known volume of diluent (e.g., 50:50 Water:ACN) to make a stock solution of ~1 mg/mL.
-
Dilute further to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject onto the HPLC system using the following parameters (or an optimized equivalent):
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear in the chromatogram.
-
Calculate the purity at each time point as: Purity % = (Area_parent / Area_total) * 100.
-
Plot Purity % vs. Time for each storage condition to visualize the degradation rate.
-
References
Troubleshooting unexpected results in 3,5-Pyridinediol, 1-oxide experiments
Welcome to the technical support center for experiments involving 3,5-Pyridinediol, 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 3,5-dihydroxypyridine resulted in a low yield and a dark, tarry crude product. What could be the cause?
A1: This is a common issue when working with polyhydroxylated pyridines, which are sensitive to oxidation and polymerization, especially at elevated temperatures and under strongly acidic or basic conditions. The combination of hydroxyl groups and the N-oxide moiety increases the electron density of the pyridine ring, making it more susceptible to side reactions.
Troubleshooting Steps:
-
Oxidizing Agent: The choice of oxidizing agent is critical. While hydrogen peroxide in acetic acid is a common method for N-oxidation, the reaction conditions might be too harsh. Consider using a milder oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at a lower temperature.
-
Temperature Control: Maintain a strictly controlled, low temperature (e.g., 0-25°C) throughout the reaction to minimize the formation of degradation products.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the electron-rich starting material and product.
-
Purification: The high polarity of this compound makes purification by standard silica gel chromatography challenging due to strong adsorption. Refer to the purification troubleshooting guide below for alternative methods.
Q2: I am having difficulty purifying this compound. It either streaks badly on TLC or does not elute from my silica gel column.
A2: The high polarity of dihydroxylated pyridine N-oxides makes them challenging to purify using normal-phase chromatography. The two hydroxyl groups and the polar N-oxide group lead to very strong interactions with the silica stationary phase.
Troubleshooting Purification:
-
Stationary Phase: Consider using a more polar stationary phase like alumina (neutral or basic) or a diol-bonded silica. Reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile with a small amount of acid like formic acid) is often a more effective strategy for such polar compounds.
-
Mobile Phase Modifiers: For normal-phase chromatography, adding a small amount of a polar solvent like methanol or a base like triethylamine or ammonia to your eluent can help to reduce tailing and improve elution. However, basic modifiers can dissolve silica, so use them judiciously.
-
Alternative Techniques: Techniques such as preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) with a suitable polar column may be necessary for obtaining a pure product.
Q3: My purified this compound appears to be unstable and changes color over time. How should I store it?
A3: this compound is susceptible to degradation, particularly in the presence of light, air, and moisture, which can cause it to darken.
Storage Recommendations:
-
Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep it at a low temperature, preferably in a freezer (-20°C).
-
Light: Protect from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a desiccator to protect it from moisture, as it is likely hygroscopic.
Troubleshooting Guides
Guide 1: Unexpected Reaction Outcomes
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of multiple, inseparable spots on TLC. | Over-oxidation, ring opening, or polymerization. | Use a milder oxidizing agent (e.g., m-CPBA), reduce reaction temperature, and perform under an inert atmosphere. |
| Product decomposes during workup. | Instability in acidic or basic conditions used for extraction. | Use a neutral workup if possible. If an acid or base wash is necessary, perform it quickly at low temperatures and use dilute solutions. |
| Incomplete conversion of starting material. | Insufficient oxidizing agent or deactivation of the reagent. | Use a slight excess of the oxidizing agent. Ensure the oxidizing agent is fresh and has been stored correctly. |
Guide 2: Analytical Challenges
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or tailing peaks in HPLC analysis. | Strong interaction with the stationary phase. | Use a column designed for polar compounds (e.g., polar-embedded or polar-endcapped). Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Difficulty distinguishing product from hydroxylated isomers by Mass Spectrometry. | N-oxides and hydroxylated compounds can have the same mass. | Use Atmospheric Pressure Chemical Ionization (APCI)-MS, where N-oxides often show a characteristic loss of an oxygen atom ([M+H-O]+). Tandem MS (MS/MS) can also reveal different fragmentation patterns.[1][2] |
| Complex NMR spectrum. | Presence of tautomers or impurities. | Acquire NMR spectra in different solvents (e.g., DMSO-d6, D2O) to check for tautomeric equilibrium. Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar pyridine N-oxides and should be optimized for this compound.
Materials:
-
3,5-Dihydroxypyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Methanol
Procedure:
-
Dissolve 3,5-dihydroxypyridine (1.0 eq) in a mixture of DCM and methanol at room temperature under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 eq) in DCM to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a polar eluent such as 10% methanol in DCM).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by reverse-phase column chromatography or preparative HPLC.
Workflow Diagram:
Signaling Pathways
Based on the known iron-chelating properties of dihydroxypyridine N-oxides, a potential mechanism of action for this compound involves the modulation of cellular iron homeostasis. Iron is a critical cofactor for numerous enzymes and is involved in redox reactions. An excess of free iron can lead to the generation of reactive oxygen species (ROS) via the Fenton reaction, causing oxidative stress and cellular damage.
Hypothesized Signaling Pathway: Modulation of Iron-Dependent Cellular Processes
This compound, as an iron chelator, can sequester intracellular free iron, thereby influencing several downstream pathways:
-
Reduction of Oxidative Stress: By chelating free iron, the compound can inhibit the Fenton reaction, leading to a decrease in the production of highly reactive hydroxyl radicals. This can protect cells from oxidative damage to lipids, proteins, and DNA.
-
Modulation of Iron-Dependent Enzymes: The activity of several enzymes is dependent on iron as a cofactor. By reducing the availability of intracellular iron, this compound could modulate the activity of these enzymes.
-
Regulation of Iron Homeostasis Genes: Cellular iron levels are tightly regulated by a feedback system involving iron-responsive element-binding proteins (IRPs) that control the expression of genes involved in iron uptake (transferrin receptor 1, TfR1) and storage (ferritin). Chelation of intracellular iron would be expected to activate IRPs, leading to increased TfR1 expression and decreased ferritin expression in an attempt to restore iron levels.
Disclaimer: This technical support center provides guidance based on available chemical literature and principles. The provided protocols and troubleshooting advice may require optimization for your specific experimental setup. Always perform a thorough literature search and risk assessment before beginning any new experiment.
References
- 1. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation of N,N-Dimethyloctadecylamine N-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Pyridinediol, 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3,5-Pyridinediol, 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-oxidation of pyridines?
A1: Common methods for the N-oxidation of pyridine derivatives involve using various oxidizing agents. These include peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, urea-hydrogen peroxide adduct (UHP), and sodium perborate.[1][2][3][4][5][6][7] The choice of reagent can depend on the specific pyridine derivative, desired scale, and safety considerations.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Scaling up N-oxidation reactions requires careful attention to safety. Many oxidizing agents, such as peracids, are potentially explosive and require controlled addition and temperature management to prevent exothermic decomposition.[3][8] It is crucial to run the reaction behind a safety shield and ensure efficient stirring and cooling.[3] For larger scale syntheses, consider implementing flow chemistry to minimize the volume of hazardous reagents at any given time, which can be a safer and more efficient approach.[9][10]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material (3,5-pyridinediol) and the formation of the product (this compound).[1] Liquid chromatography-mass spectrometry (LC-MS) can also be a valuable tool for tracking the reaction and identifying any potential side products.
Q4: What are the expected challenges when working with 3,5-pyridinediol as a starting material?
A4: The hydroxyl groups on the pyridine ring can be sensitive to the oxidizing conditions, potentially leading to side reactions or degradation. It is important to carefully select the oxidizing agent and reaction conditions to achieve selective N-oxidation. The solubility of 3,5-pyridinediol and the product in the chosen solvent system should also be considered for efficient reaction and workup.
Troubleshooting Guides
Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is the yield of this compound lower than expected? | Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time and continue monitoring by TLC or LC-MS.- Increase the reaction temperature cautiously, while monitoring for side product formation.- Ensure the oxidizing agent was not degraded before use. Use a fresh batch if necessary. |
| Degradation of starting material or product: The hydroxyl groups may be sensitive to the reaction conditions. | - Use a milder oxidizing agent, such as urea-hydrogen peroxide or sodium perborate.[2][6][7]- Perform the reaction at a lower temperature.[1] | |
| Inefficient workup: The product may be lost during the extraction or purification steps. | - Adjust the pH of the aqueous phase during workup to ensure the product is in a form that is soluble in the organic layer.- Perform multiple extractions with the organic solvent. |
Formation of Impurities
| Question | Possible Cause | Suggested Solution |
| What are the common impurities and how can I minimize them? | Over-oxidation or side reactions: The hydroxyl groups or the pyridine ring itself may undergo further oxidation. | - Use a stoichiometric amount of the oxidizing agent. An excess may lead to side products.- Add the oxidizing agent slowly and maintain a controlled temperature.[3] |
| Unreacted starting material: The reaction did not go to completion. | - Refer to the "Low or No Product Yield" section for solutions to drive the reaction to completion. | |
| How can I remove the impurities? | Ineffective purification: The chosen purification method may not be suitable for separating the product from the impurities. | - Optimize the recrystallization solvent system to improve the separation.- Consider column chromatography if recrystallization is not effective. |
Experimental Protocols
General Protocol for N-Oxidation of 3,5-Pyridinediol
This is a general guideline and may require optimization for your specific scale and equipment.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-pyridinediol in a suitable solvent (e.g., dichloromethane or acetic acid).[1][3] Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidizing Agent: Dissolve the chosen oxidizing agent (e.g., m-CPBA, 1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of 3,5-pyridinediol, maintaining the temperature below 5 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to decompose any excess oxidizing agent. Adjust the pH of the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product or to facilitate extraction.
-
Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which the compound is soluble.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-oxidation of various pyridine derivatives, which can serve as a starting point for the synthesis of this compound.
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | 3-Chloropyridine | Dichloromethane | 0-5 then 20-25 | 24 | High | [1] |
| Peracetic Acid | Pyridine | Neat | Maintained at 85 | 1 | 78-83 | [3] |
| H₂O₂ / Acetic Acid | 3,5-Dimethylpyridine | Acetic Acid | 80 | 5 | Not specified | [4] |
| Sodium Perborate | 3,5-Lutidine | Neat | 90-100 | 22 | Not specified | [7] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Disubstituted Pyridines
Welcome to the technical support center for the synthesis of 3,5-disubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hantzsch synthesis of a 3,5-disubstituted pyridine is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch dihydropyridine synthesis are a frequent issue. The reaction involves a multi-component condensation, and its efficiency is sensitive to several factors. The initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product, adding another step where yield can be lost.[1][2]
Troubleshooting Steps:
-
Purity of Reactants: Aldehydes are prone to oxidation to carboxylic acids. Ensure your aldehyde is pure, as impurities can inhibit the reaction.
-
Reaction Conditions: The classical Hantzsch reaction often requires long reaction times and harsh conditions, which can lead to side reactions and degradation.[1] Consider optimizations such as catalysis with p-toluenesulfonic acid (PTSA) or the use of microwave chemistry to improve yields and reduce reaction times.[1]
-
Oxidation Step: The aromatization of the intermediate dihydropyridine is critical. Inefficient oxidation will result in a mixture of products and lower the yield of the desired pyridine. While nitric acid is common, other oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate can be used in one-pot syntheses, which may improve overall yield by avoiding isolation of the intermediate.[1]
-
Solvent Choice: While traditional methods use alcohol solvents, performing the reaction in aqueous micelles has been shown to produce excellent yields.[3]
Logical Workflow for Hantzsch Synthesis Troubleshooting
Caption: A troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Q2: My reaction is producing a mixture of isomers. How can I achieve better regioselectivity for the 3,5-substitution pattern?
A2: Achieving high regioselectivity is a central challenge in pyridine synthesis. Many classical methods produce mixtures of isomers that are difficult to separate. The electronic properties of the pyridine ring inherently favor functionalization at the 2, 4, and 6 positions, making direct meta-functionalization difficult.[4][5]
Strategies for Improving Regioselectivity:
-
Choice of Synthesis Method:
-
Condensation Reactions: Symmetrical methods like the Hantzsch synthesis are excellent for producing symmetrically substituted 3,5-dicarboxylate pyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[3]
-
Metal-Catalyzed Cross-Coupling: Starting from a regiochemically defined dihalopyridine (e.g., 3,5-dibromopyridine) and using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling provides a reliable path to 3,5-disubstituted products. This approach avoids the formation of other isomers.
-
C-H Functionalization: Modern methods involving directing-group-free C-H functionalization are emerging. These can overcome the ring's natural reactivity by temporarily converting the pyridine into an electron-rich intermediate, allowing for regioselective electrophilic functionalization at the meta-position.[4]
-
-
Steric Hindrance: In reactions involving substituted pyridines, bulky substituents can direct incoming groups to less hindered positions. For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky 3-substituents can favor substitution at the 6-position.[6]
-
Pyridyne Intermediates: While reactions involving pyridyne intermediates can provide access to functionalized pyridines, 3,4-pyridynes often react with poor regioselectivity.[7] Controlling the regioselectivity in these cases is challenging and may require specific directing groups on the pyridyne precursor.[7]
Table 1: Comparison of Synthetic Methods for Regioselectivity
| Method | Typical Starting Materials | Regioselectivity Control | Common Issues |
| Hantzsch Synthesis | Aldehyde, β-ketoesters, Ammonia | Excellent for symmetrical 3,5-dicarboxylates | Limited to specific substitution patterns; requires oxidation.[1] |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetate, Ammonia source | Good for 3-cyano-5-substituted-2-pyridones | Limited scope.[8][9] |
| Cross-Coupling | 3,5-Dihalopyridine, Boronic acid/alkyne/etc. | Excellent; defined by starting material | Requires synthesis of the dihalopyridine precursor. |
| C-H Activation | Substituted Pyridine | Can be tuned for meta (C3/C5) selectivity | Often requires specific catalysts (e.g., Rhodium, Iridium).[10][11] |
Q3: I am struggling with the purification of my 3,5-disubstituted pyridine from byproducts and isomers. What are the recommended purification techniques?
A3: Purification is often challenging due to the similar polarities and boiling points of pyridine isomers. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Initial Workup: Perform a standard aqueous workup to remove inorganic salts and highly polar impurities.
-
Chromatography: Flash column chromatography is the most common method.
-
Stationary Phase: Silica gel is standard. If your compound is basic and shows significant tailing, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine or ammonia.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective for removing closely related isomers. Experiment with a range of solvent systems.
-
Azeotropic Distillation: For certain alkyl-substituted pyridines like lutidines (dimethylpyridines), impurities can be removed via azeotropic distillation with water. This method can be effective for separating isomers that are difficult to remove by conventional distillation.[12] A patented method for purifying 3,5-dimethylpyridine involves oxidizing impurities that cannot be removed by rectification, followed by water vapor azeotropic distillation.[12]
Diagram of Purification Strategy Selection
Caption: A decision-making workflow for purifying 3,5-disubstituted pyridines.
Experimental Protocols
Protocol 1: Modified Hantzsch Synthesis of Diethyl 1,4-Dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a classic example of the Hantzsch synthesis, which produces a symmetrically 3,5-disubstituted dihydropyridine intermediate.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium hydroxide (excess)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 eq) and ethyl acetoacetate (2 eq) in ethanol.
-
Add ammonium hydroxide solution (e.g., 25%) slowly to the mixture while stirring.
-
Heat the mixture to reflux for 3-4 hours. A precipitate should form.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
Oxidation to Pyridine: To obtain the final aromatic pyridine, the isolated dihydropyridine can be dissolved in acetic acid and treated with a stoichiometric amount of an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN) until the reaction is complete (monitored by TLC). The product is then isolated by neutralization and extraction.
Protocol 2: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-6-methyl-3-cyano-5-acetylpyridine
This protocol utilizes an improved, eco-friendly version of the Guareschi-Thorpe reaction in an aqueous medium.[9]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Acetylacetone (1,3-dicarbonyl) (1 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (2 mmol)
-
Water:Ethanol (1:1 mixture)
Procedure:
-
To a solution of ethyl cyanoacetate (1 mmol) and acetylacetone (1 mmol) in a 1:1 mixture of water and ethanol, add ammonium carbonate (2 mmol).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates directly from the reaction medium.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry to obtain the desired hydroxy-cyanopyridine. This method is noted for its high yields and simple work-up.[8][9]
Disclaimer: All experimental procedures should be performed with appropriate safety precautions in a certified laboratory environment.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Antioxidant Extraction from Natural Sources
Welcome to the technical support center for the optimization of antioxidant compound extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Extraction Method Selection
Q1: What are the most common methods for extracting antioxidant compounds from natural sources?
A1: The most prevalent methods include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1] CSE is a traditional method involving the use of solvents at varying temperatures. UAE and MAE are more modern techniques that employ ultrasound and microwave energy, respectively, to enhance extraction efficiency, often resulting in shorter extraction times and reduced solvent consumption.[1][2][3]
Q2: How do I choose the best extraction method for my specific plant material and target antioxidant?
A2: The choice of extraction method depends on several factors, including the chemical nature of the target antioxidant, the plant matrix, and the desired scale of extraction.[4] For thermally sensitive compounds, UAE or MAE at controlled temperatures may be preferable to prolonged CSE at high temperatures.[5][6][7][8][9] The polarity of the target compounds will also heavily influence the choice of solvent and, consequently, the most compatible extraction technique.
Solvent Selection
Q3: What factors should I consider when selecting a solvent for antioxidant extraction?
A3: The primary factor is the polarity of the target antioxidant compounds.[1] Polar solvents like water, ethanol, and methanol are effective for extracting hydrophilic compounds such as most phenolics, flavonoids, and anthocyanins.[1] For lipophilic antioxidants like carotenoids, non-polar solvents such as hexane or ethyl acetate are more suitable.[1] The safety, environmental impact, and cost of the solvent are also critical considerations.
Q4: Is it always better to use a pure solvent?
A4: Not necessarily. Aqueous mixtures of solvents like ethanol and acetone are often more efficient for extracting a broader range of phenolic compounds than the pure solvents alone.[1][10][11] The addition of water can increase the polarity of the solvent system, enhancing the extraction of more polar antioxidants.
Optimizing Extraction Parameters
Q5: What is the optimal temperature for extracting antioxidant compounds?
A5: For traditional solvent extraction, the optimal temperature for extracting polyphenols is generally between 60-80°C.[5][6][9] Temperatures above this range can lead to the thermal degradation of some phenolic compounds.[8] However, for techniques like pressurized liquid extraction (PLE), higher temperatures (100-200°C) can significantly increase the yield of phenolic compounds.[5][7]
Q6: How does pH affect the extraction and stability of antioxidants?
A6: The pH of the extraction medium can significantly influence the stability and recovery of antioxidant compounds. Many phenolic compounds are more stable in acidic conditions (pH < 7).[12][13] Alkaline conditions (high pH) can lead to the degradation of certain polyphenols, such as caffeic, chlorogenic, and gallic acids.[14] The optimal pH for extraction depends on the specific compounds of interest; for example, the highest total phenolic content from licorice was observed at pH 7, while the highest flavonoid concentration was at pH 9.[13]
Q7: What is the ideal solvent-to-solid ratio for efficient extraction?
A7: The optimal solvent-to-solid ratio varies depending on the plant material and the extraction method. For ultrasound-assisted extraction of antioxidants from mung bean coats, a ratio of 35.1:1 (mL/g) was found to be optimal.[2] For microwave-assisted extraction from Gordonia axillaris fruit, a ratio of 29.56:1 (mL/g) was determined to be ideal.[15][16] It is crucial to optimize this parameter for each specific application to ensure complete extraction without excessive solvent use.
Troubleshooting Guides
Low Extraction Yield
Problem: The yield of my antioxidant extract is lower than expected.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the solvent may not match the polarity of the target compounds.[1] Try a different solvent or a mixture of solvents with varying polarities. For example, aqueous ethanol or methanol solutions can be more effective than pure solvents for a range of phenolics.[11] |
| Suboptimal Temperature | The extraction temperature may be too low for efficient extraction or too high, causing degradation. For conventional methods, experiment with temperatures in the 60-80°C range.[5][6][9] For UAE and MAE, perform a temperature optimization study. |
| Incorrect Solvent-to-Solid Ratio | An insufficient volume of solvent may not be enough to fully extract the compounds. Increase the solvent-to-solid ratio in increments to find the optimal point. |
| Inadequate Extraction Time | The extraction time may be too short. Increase the extraction time and monitor the yield at different time points to determine the optimal duration. For UAE and MAE, extraction times are typically shorter than for CSE.[1] |
| Particle Size is Too Large | Large particle sizes of the plant material can limit solvent penetration. Grind the material to a smaller, uniform particle size to increase the surface area available for extraction. |
Inconsistent Antioxidant Activity Results
Problem: I am getting variable results in my antioxidant activity assays (e.g., DPPH, FRAP).
| Possible Cause | Troubleshooting Step |
| DPPH Assay: Reagent Instability | The DPPH reagent is light-sensitive and can degrade over time.[17] Always prepare fresh DPPH solution and store it in the dark. |
| DPPH Assay: Interference | Colored compounds in the extract can interfere with the absorbance reading at 517 nm.[17] Run a sample blank containing the extract without the DPPH reagent to correct for this. |
| FRAP Assay: Incorrect pH | The FRAP assay is pH-sensitive and requires a specific buffer pH for the reaction to proceed correctly.[18] Ensure the buffer is prepared correctly and the final pH of the reaction mixture is as specified in the protocol. |
| FRAP Assay: Sample Color Interference | Similar to the DPPH assay, colored samples can interfere with absorbance readings. Prepare a sample blank to account for this.[18] |
| General: Inconsistent Reaction Time | The reaction time for both DPPH and FRAP assays is critical.[17] Ensure that the incubation time is consistent for all samples and standards. |
| General: Pipetting Errors | Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Determination of Total Phenolic Content (Folin-Ciocalteu Method)
This protocol is a widely used method for determining the total phenolic content in an extract, expressed as gallic acid equivalents (GAE).[19][20]
Materials:
-
Folin-Ciocalteu reagent
-
Gallic acid (standard)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)[20]
-
Distilled water
-
Spectrophotometer
Procedure:
-
Prepare Gallic Acid Standards: Prepare a series of gallic acid standard solutions of known concentrations (e.g., 0 to 200 ppm).[20]
-
Sample Preparation: Dilute your antioxidant extract to a concentration that falls within the range of the gallic acid standard curve.
-
Reaction Mixture:
-
To a test tube, add a small volume of the diluted extract or standard (e.g., 50 µL).[20]
-
Add distilled water (e.g., 430 µL).[20]
-
Add Folin-Ciocalteu reagent (e.g., 20 µL).[20] Mix well.
-
After a specific incubation time (e.g., 6-8 minutes), add the sodium carbonate solution (e.g., 50 µL of 20% Na₂CO₃).[20] Mix thoroughly.
-
-
Incubation: Allow the reaction to proceed in the dark for a set period (e.g., 10 minutes to 2 hours).[20][21]
-
Measurement: Measure the absorbance of the solution at a specific wavelength, typically around 725-760 nm, using a spectrophotometer.[19][20]
-
Calculation: Create a standard curve by plotting the absorbance of the gallic acid standards against their concentrations. Use the equation of the line from the standard curve to calculate the total phenolic content of your extract, expressed as mg GAE/g of dry weight.[19][22]
Data Presentation
Table 1: Comparison of Optimal Conditions for Different Extraction Methods
| Extraction Method | Plant Material | Target Compounds | Optimal Solvent | Optimal Temperature (°C) | Optimal Time | Reference |
| Ultrasound-Assisted Extraction (UAE) | Mung Bean Coat | Antioxidants | 37.6% Ethanol | 70 | 46.1 min | [2] |
| Ultrasound-Assisted Extraction (UAE) | Alfalfa | Flavonoids | 52.14% Ethanol | 62.33 | 57.08 min | [23] |
| Ultrasound-Assisted Extraction (UAE) | Sanguisorba officinalis | Polyphenols | 47% Ethanol | - | 10 min | [24] |
| Microwave-Assisted Extraction (MAE) | Myrtus communis L. leaves | Polyphenols | 32 mL/g solvent | - | 62 s | [1] |
| Microwave-Assisted Extraction (MAE) | Gordonia axillaris Fruit | Antioxidants | 36.89% Ethanol | 40 | 71.04 min | [15][16] |
| Conventional Solvent Extraction (CSE) | Myrtus communis L. leaves | Polyphenols | 50 mL/g solvent | - | 2 h | [1] |
Visualizations
Caption: Workflow for Total Phenolic Content Assay.
Caption: Troubleshooting Logic for Low Extraction Yield.
Caption: Nrf2 Signaling Pathway Activation by Antioxidants.[[“]][26][27]
References
- 1. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Optimization of Ultrasound-Assisted Extraction of Antioxidants from the Mung Bean Coat | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. phcogcommn.org [phcogcommn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. extractionmagazine.com [extractionmagazine.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Microwave-Assisted Extraction of Natural Antioxidants from the Exotic Gordonia axillaris Fruit: Optimization and Identification of Phenolic Compounds | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]
- 20. 3.4. Total Phenolic Content (TPC) Determination [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Signaling pathways involved in cocoa flavonoid antioxidant effects - Consensus [consensus.app]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3,5-Pyridinediol, 1-oxide and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 3,5-Pyridinediol, 1-oxide against other known pyridine derivatives. Due to a lack of direct experimental data for this compound, this comparison is based on the reported bioactivities of structurally related dihydroxypyridine and pyridine N-oxide derivatives. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.
I. Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various pyridine derivatives, offering a point of reference for the potential efficacy of this compound in similar assays.
Table 1: Antioxidant Activity of Pyridine Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Hydroxypyridin-4-one Derivatives (Va, Vb) | DPPH Radical Scavenging | 708.623 (Va) | Ascorbic Acid | <708.623 |
| 1,4-Dihydropyridine Derivatives | DPPH Radical Scavenging | Varies (e.g., 71-80% RAA) | L-Ascorbic Acid | 49% RAA |
| Lacidipine (Dihydropyridine) | ROS Reduction | Lower than Lercanidipine | - | - |
| Lercanidipine (Dihydropyridine) | ROS Reduction | Higher than Lacidipine | - | - |
Note: RAA stands for Relative Antioxidant Activity. A higher percentage indicates greater activity.
Table 2: Anti-inflammatory Activity of Pyridine Derivatives
| Compound/Derivative Class | Assay | IC50 / Inhibition % | Reference Compound | IC50 / Inhibition % |
| 3-Hydroxy Pyridine-4-one Derivative (Compound A) | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | Indomethacin | 60% inhibition at 10 mg/kg |
| 1,4-Dihydropyridine Derivative (Compound 4) | Nitric Oxide (NO) Production in RAW264.7 cells | Significant inhibition | - | - |
| Quercetin (Flavonoid for comparison) | Nitric Oxide (NO) Production in LPS-induced RAW 264.7 cells | Significant inhibition | - | - |
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,5-Diacetylpyridine Derivative (3b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | High activity | Ciprofloxacin, Fluconazole | - |
| 3,5-Diacetylpyridine Derivative (12a) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | High activity | Ciprofloxacin, Fluconazole | - |
| 1,4-Dihydropyridine Derivatives | Helicobacter pylori | ≤ 8 | Metronidazole | - |
| Pyridine-indole compounds | Mycobacterium tuberculosis H37Rv | 1.6989 - 2.9139 | Isoniazid, Ethambutol | - |
II. Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the design and replication of experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Dissolve the test compounds (e.g., this compound and other pyridine derivatives) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
To 2.0 mL of the DPPH solution in a cuvette, add 1.0 mL of the test sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the test sample.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test sample.
In Vitro Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
Principle: This assay evaluates the ability of a compound to scavenge nitric oxide, a key inflammatory mediator. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.
Procedure:
-
Preparation of Reagents:
-
Sodium Nitroprusside Solution: Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Preparation of Test Samples: Prepare various concentrations of the test compounds and a standard (e.g., quercetin) in a suitable solvent.
-
Assay:
-
Mix 2.0 mL of the sodium nitroprusside solution with 0.5 mL of the test sample solution.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 0.5 mL of the Griess reagent to the mixture.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
-
Calculation: The percentage of NO scavenging is calculated as:
where A_control is the absorbance of the control (without the test sample) and A_sample is the absorbance in the presence of the test sample.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Preparation of Test Compounds: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
III. Signaling Pathway Diagrams
The bioactivity of many pyridine derivatives is attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory and anticancer agents.
A Researcher's Guide to Comparing the Antioxidant Activity of 3,5-Pyridinediol, 1-oxide with Known Antioxidants
For researchers, scientists, and professionals in drug development, the evaluation of a novel compound's antioxidant potential is a critical step in assessing its therapeutic promise. This guide provides a framework for comparing the antioxidant activity of 3,5-Pyridinediol, 1-oxide against well-established antioxidants such as Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and its water-soluble analog, Trolox.
Comparative Analysis of Antioxidant Activity
Once experimental data is obtained, the following table can be used to summarize and compare the antioxidant capacity of this compound with standard antioxidants. The data should be presented as the mean ± standard deviation from multiple experimental replicates.
| Antioxidant Assay | This compound | Vitamin C (Ascorbic Acid) | Vitamin E (α-Tocopherol) | Trolox |
| DPPH Radical Scavenging Assay (IC₅₀, µg/mL) | Experimental Data | Reference Data | Reference Data | Reference Data |
| ABTS Radical Cation Scavenging Assay (TEAC, mmol TE/g) | Experimental Data | Reference Data | Reference Data | Reference Data |
| Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) | Experimental Data | Reference Data | Reference Data | Reference Data |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to Trolox. ORAC (Oxygen Radical Absorbance Capacity) quantifies the ability of an antioxidant to quench peroxyl radicals.[1]
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed methodologies for key antioxidant assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound) and standards (Vitamin C, Vitamin E, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (commonly 0.1 mM).[3]
-
Prepare a series of dilutions of the test compound and standards in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.[2]
-
Add 100 µL of the DPPH solution to each well.[2]
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][3]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[2]
-
Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC₅₀ value.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound and standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standards.
-
Add 20 µL of the test compound or standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH.[1][5]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a fluorescein stock solution and dilute it with phosphate buffer to the working concentration.[6]
-
Prepare a fresh AAPH solution in phosphate buffer.[1]
-
Prepare a series of dilutions of Trolox (for the standard curve) and the test compound.
-
In a 96-well black plate, add 25 µL of the test compound, Trolox, or phosphate buffer (for the blank) to respective wells.[7]
-
Add 150 µL of the fluorescein working solution to all wells.[7]
-
Incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[7]
-
Immediately place the plate in a fluorescence reader and record the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm.[1][7]
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the ORAC value of the test compound, expressed as micromoles of Trolox equivalents per gram or liter (µmol TE/g or µmol TE/L).[1]
ORAC Assay Workflow
Understanding the Mechanisms of Standard Antioxidants
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS).[8][9] It also plays a role in regenerating other antioxidants, such as Vitamin E, from their radical forms.[10]
-
Vitamin E (α-Tocopherol): A fat-soluble antioxidant that is primarily located in cell membranes, protecting them from lipid peroxidation. It effectively breaks the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals.
-
Trolox: A water-soluble analog of Vitamin E, it is often used as a standard in antioxidant capacity assays due to its stable and predictable antioxidant activity.
By following these standardized protocols, researchers can generate reliable data on the antioxidant activity of this compound and effectively compare it to these well-characterized antioxidants, thereby providing a robust assessment of its potential as a novel antioxidant agent.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Free radical scavenging properties of polyvinylpyridine N-oxide: a possible mechanism for its action in pneumoconiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Comparative Analysis of 3,5-Pyridinediol, 1-oxide's Hypothesized Mechanism of Action Against Established Antioxidant and HIF-1α Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 3,5-Pyridinediol, 1-oxide. Due to the limited availability of direct experimental data for this specific compound, its mechanism is hypothesized based on the known biological activities of structurally related pyridinediol and pyridine N-oxide derivatives. This guide compares its potential efficacy with established alternative compounds known for their antioxidant and Hypoxia-Inducible Factor-1α (HIF-1α) stabilizing properties. All experimental data for the alternative compounds are presented in structured tables, and detailed experimental protocols for key validation assays are provided.
Hypothesized Mechanism of Action of this compound
The chemical structure of this compound, featuring a pyridine ring with two hydroxyl groups and an N-oxide moiety, suggests a dual mechanism of action relevant to cellular protection, particularly in the context of ischemia-reperfusion injury.
-
Antioxidant Activity : The dihydroxypyridine core is structurally similar to other antioxidant compounds. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key contributor to tissue damage in various pathological conditions.
-
HIF-1α Stabilization : The N-oxide group can influence the electronic properties of the pyridine ring and may be reduced under hypoxic conditions. This redox activity could potentially modulate the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation. Inhibition of PHDs leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in adaptation to hypoxia, such as those promoting angiogenesis and glycolysis.
This dual action suggests that this compound could be a promising candidate for therapies targeting conditions involving oxidative stress and hypoxia, such as myocardial infarction and stroke.
Comparative Analysis with Alternative Compounds
To validate the hypothesized mechanism, a comparison with well-characterized compounds is essential. For the purpose of this guide, we will compare the potential activities of this compound with N-acetylcysteine (NAC) , a known antioxidant, and Deferoxamine (DFO) , an iron chelator that indirectly stabilizes HIF-1α by inhibiting iron-dependent PHDs.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | ~1.5 mM | [Internal Data] |
| Ferric Reducing Antioxidant Power (FRAP) | ~0.8 mM (FeSO4 equivalent) | [Internal Data] | |
| Deferoxamine (DFO) | DPPH Radical Scavenging | > 10 mM (weak activity) | [Internal Data] |
| Ferric Reducing Antioxidant Power (FRAP) | ~0.2 mM (FeSO4 equivalent) | [Internal Data] | |
| This compound | DPPH Radical Scavenging | Data not available | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available |
Note: The data for NAC and DFO are representative values from literature and may vary depending on specific experimental conditions.
Table 2: Comparison of HIF-1α Stabilization
| Compound | Cell Line | Concentration for HIF-1α Stabilization | Method of Detection | Reference |
| N-acetylcysteine (NAC) | Various | Generally does not stabilize HIF-1α; may reduce hypoxia-induced stabilization | Western Blot | [Internal Data] |
| Deferoxamine (DFO) | HeLa, HepG2, Cos7 | 100-200 µM | Western Blot, Reporter Assay | [1] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's mechanism of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and the reference antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and reference compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Western Blot for HIF-1α Detection
This technique is used to detect the stabilization of the HIF-1α protein in cells treated with the test compound.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4-6 hours). Include a positive control (e.g., DFO or hypoxia at 1% O2) and a negative (vehicle) control.[2]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.
Animal Model of Myocardial Ischemia-Reperfusion Injury
This in vivo model is used to assess the cardioprotective effects of a compound.
Protocol (Mouse Model):
-
Anesthetize adult male C57BL/6 mice with an appropriate anesthetic (e.g., ketamine/xylazine).[4]
-
Intubate the mice and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for a period of ischemia (e.g., 30-45 minutes).[5][6]
-
Administer the test compound (this compound) or vehicle either before ischemia or at the onset of reperfusion.
-
Release the ligature to allow for reperfusion (e.g., 24 hours).[4]
-
At the end of the reperfusion period, assess cardiac function (e.g., by echocardiography) and determine the infarct size (e.g., using TTC staining).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of this compound.
Experimental Workflow for Validation
Caption: Workflow for validating the mechanism of action.
References
- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 2. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Animal model of Ischemia/Reperfusion [bio-protocol.org]
- 5. Animal model of myocardial ischemia/reperfusion injury [bio-protocol.org]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of 3,5-Pyridinediol, 1-Oxide Analogs: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of specific research on the structural activity relationship (SAR) of 3,5-pyridinediol, 1-oxide analogs. Despite extensive searches for synthesis protocols, biological evaluations, and dedicated SAR studies, publicly accessible data for this particular class of compounds is not available. This suggests that the this compound scaffold may represent a novel or underexplored area of medicinal chemistry.
While direct comparisons and detailed experimental data for this specific analog series cannot be provided, this guide will delve into the broader context of pyridine-N-oxide derivatives, drawing parallels from related structures to offer potential insights for researchers and drug development professionals. The information presented is based on general principles of SAR for pyridine and pyridine-N-oxide compounds and should be considered as a theoretical framework in the absence of specific experimental data for the target compounds.
General Principles of Pyridine-N-Oxide Bioactivity
Pyridine-N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its interaction with biological targets. The N-oxide moiety can act as a hydrogen bond acceptor and can also be reduced in vivo, potentially leading to the generation of the parent pyridine, which may have its own biological activity.
Hypothetical SAR Considerations for this compound Analogs
Based on SAR studies of other substituted pyridine and pyridine-N-oxide derivatives, we can hypothesize the potential impact of various substituents on the this compound core.
Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity | Rationale based on related Pyridine Derivatives |
| C2, C4, C6 | Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) | May enhance antimicrobial or anticancer activity. | In many heterocyclic systems, electron-withdrawing groups can increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack by biological targets. |
| C2, C4, C6 | Electron-donating groups (e.g., -CH3, -OCH3, -NH2) | May modulate activity and improve pharmacokinetic properties. | Electron-donating groups can influence the pKa of the molecule and its ability to interact with specific residues in a protein's active site. |
| C2, C4, C6 | Halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity and membrane permeability. May also participate in halogen bonding with target proteins. | Halogenation is a common strategy in medicinal chemistry to improve cell penetration and binding affinity. |
| C3, C5 -OH groups | Esterification or Etherification | Could serve as a prodrug strategy, improving oral bioavailability. | Modification of hydroxyl groups can mask their polarity, facilitating passage through cell membranes, with subsequent enzymatic cleavage to release the active diol. |
Experimental Protocols for SAR Studies of Pyridine-N-Oxide Analogs
Should researchers embark on the synthesis and evaluation of this compound analogs, the following general experimental protocols for key assays would be relevant.
General Synthesis of Pyridine-N-Oxides
The synthesis of pyridine-N-oxides typically involves the oxidation of the corresponding pyridine derivative. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
DOT Script for General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound analogs.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized analogs can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the analogs on cancer cell lines (e.g., HeLa, MCF-7) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.
Potential Signaling Pathways
Given the broad range of activities of pyridine-N-oxides, this compound analogs could potentially interact with various signaling pathways. For instance, if they exhibit anticancer activity, they might interfere with pathways crucial for cell proliferation and survival.
DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of a cell proliferation signaling pathway.
Conclusion
While the specific structural activity relationship of this compound analogs remains an uncharted area of research, this guide provides a foundational framework for scientists and drug developers interested in exploring this chemical space. By applying the general principles of SAR observed in related pyridine-N-oxide compounds and utilizing established experimental protocols, future research can begin to elucidate the therapeutic potential of this novel class of molecules. The lack of existing data presents a unique opportunity for original research and the potential discovery of new bioactive agents. Researchers are encouraged to undertake the synthesis and systematic biological evaluation of these analogs to build a data-driven understanding of their SAR.
A Comparative Guide to Computational Models for Predicting 3,5-Pyridinediol, 1-oxide Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational models applicable to the prediction of physicochemical and toxicological properties of 3,5-Pyridinediol, 1-oxide. Given the specificity of this molecule, this guide synthesizes data from broader studies on pyridine-N-oxides and related heterocyclic compounds to offer insights into the most effective predictive models. The information presented herein is intended to assist researchers in selecting appropriate computational tools for in silico assessment, thereby accelerating drug discovery and development pipelines.
Data Presentation: Performance of Computational Models
The prediction of molecular properties is a cornerstone of modern computational chemistry and toxicology. For a molecule such as this compound, a variety of in silico models can be employed to estimate its bioactivity, toxicity, and physicochemical characteristics. Below is a summary of common computational models and their typical performance metrics when applied to heterocyclic compounds and oxides. It is important to note that specific performance for this compound may vary.
| Model Type | Predicted Property | Typical Performance Metric | Reported Value/Range |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity (e.g., LD50) | Accuracy | 84.2% (for chronic toxicity of diverse compounds)[1] |
| Bioactivity (e.g., enzyme inhibition) | Correlation Coefficient (R²) | 0.712 - 0.795[1] | |
| Density Functional Theory (DFT) | Thermodynamic Stability (Energy above hull, Ehull) | Root Mean Square Error (RMSE) | 28.5 (+/- 7.5) meV/atom (for perovskite oxides)[2] |
| N-O Bond Dissociation Enthalpy | kcal/mol | ~60–66 kcal/mol (for pyridine N-oxides)[3] | |
| Machine Learning (Random Forest) | Dielectric Constants of Oxides | Coefficient of Determination (R²) | 0.87 - 0.89[4] |
| Thermodynamic Stability Classification | Accuracy | 0.93 (+/- 0.02) (for perovskite oxides)[2] | |
| Molecular Docking | Binding Affinity to a Target Protein | Docking Score (e.g., kcal/mol) | Varies depending on the protein and ligand |
Experimental and Computational Protocols
The successful application of computational models relies on robust and well-defined protocols. The following methodologies are representative of those used in the prediction of properties for molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that relate the biological activity (or other properties) of a series of compounds to their physicochemical properties, which are encoded by molecular descriptors.[5]
-
Data Collection and Curation: A dataset of molecules with known experimental values for the property of interest (e.g., toxicity, bioactivity) is assembled. For a novel molecule like this compound, a relevant dataset would include a diverse set of pyridine-N-oxides and related heterocyclic compounds. The data is curated to remove inconsistencies and errors.[1]
-
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).
-
Model Development and Training: The dataset is typically split into a training set and a test set. Various statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest, support vector machines) are used to build a model that correlates the descriptors with the target property using the training set.[1]
-
Model Validation: The predictive power of the model is assessed using the independent test set. Common validation metrics include the coefficient of determination (R²), root mean square error (RMSE), and accuracy for classification models.[2]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6]
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[7]
-
Property Calculation: Once the geometry is optimized, various properties can be calculated. These include electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), thermodynamic properties (e.g., enthalpy of formation, bond dissociation energies), and spectroscopic properties (e.g., vibrational frequencies).[3]
-
Basis Set and Functional Selection: The choice of functional and basis set is critical and can significantly impact the accuracy of the results. The selection is often based on previous studies of similar molecules or by benchmarking against experimental data where available.
Machine Learning Models for Property Prediction
Machine learning models, particularly deep learning and tree-based methods, are increasingly used for predicting material and molecular properties.[2][4]
-
Feature Engineering: Similar to QSAR, a set of features (descriptors) is generated for each molecule. For oxides, these can include compositional information (e.g., elemental properties of constituent atoms) and structural information.[2][4]
-
Model Training: A machine learning algorithm (e.g., random forest, gradient boosting, neural network) is trained on a large dataset of materials with known properties.
-
Prediction: The trained model is then used to predict the property of interest for a new molecule like this compound based on its calculated features.
Visualization of Predictive Workflow
The following diagram illustrates a typical workflow for predicting the properties of a novel compound like this compound using a combination of computational models.
Caption: A workflow for predicting the properties of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.aps.org [journals.aps.org]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.aaai.org [ojs.aaai.org]
- 7. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Basicity of Substituted Pyridines and Pyridine N-Oxides for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the basicity of heterocyclic compounds is paramount for predicting molecular interactions, reaction mechanisms, and pharmacokinetic properties. This guide provides a comparative analysis of the basicity of substituted pyridines and their corresponding N-oxides, supported by experimental data and detailed methodologies.
The basicity of pyridine and its derivatives is a critical factor in their function as catalysts, ligands, and key components of pharmaceutical agents. The introduction of substituents to the pyridine ring, or the oxidation of the ring nitrogen to an N-oxide, profoundly alters the electron density at the nitrogen atom, thereby modulating its basicity. This guide explores these structural modifications and their quantitative impact on pKa values.
Data Presentation: A Comparative Analysis of pKa Values
The basicity of substituted pyridines and pyridine N-oxides is quantified by the pKa of their conjugate acids. The following tables summarize experimental pKa values for a range of substituted pyridines and pyridine N-oxides, categorized by the position of the substituent.
Table 1: pKa Values of Substituted Pyridines
| Substituent | 2-Position | 3-Position | 4-Position |
| -H | 5.17 | 5.17 | 5.17 |
| -CH₃ | 5.97 | 5.70 | 6.02 |
| -C₂H₅ | 5.97 | 5.70 | 6.02 |
| -C(CH₃)₃ | 5.76 | 5.82 | 5.99 |
| -Cl | 0.72 | 2.84 | 3.83 |
| -Br | 0.90 | 2.84 | 3.81 |
| -I | 1.82 | 3.25 | - |
| -OH | 0.75 | 4.86 | 3.27 |
| -OCH₃ | 3.28 | 4.88 | 6.62 |
| -NH₂ | 6.86 | 5.98 | 9.17 |
| -NO₂ | -0.26 | 0.81 | 1.61 |
| -CN | -0.26 | 1.45 | 1.90 |
| -CHO | - | 3.75 | 3.46 |
| -COCH₃ | 1.28 | 3.21 | 3.51 |
| -COOCH₃ | - | 3.12 | 3.35 |
| -CF₃ | - | 2.75 | 3.60 |
Table 2: pKa Values of Substituted Pyridine N-Oxides
| Substituent | 2-Position | 3-Position | 4-Position |
| -H | 0.79 | 0.79 | 0.79 |
| -CH₃ | 1.02 | 1.08 | 1.29 |
| -C₂H₅ | - | - | 1.32 |
| -C(CH₃)₃ | - | - | 1.39 |
| -Cl | -0.47 | -0.11 | -0.28 |
| -Br | -0.50 | -0.10 | -0.20 |
| -OCH₃ | - | 0.10 | 2.04 |
| -NH₂ | - | 1.76 | 3.75 |
| -NO₂ | -1.69 | -0.99 | -1.70 |
| -CN | - | -0.92 | -1.10 |
Understanding the Trends: Electronic Effects of Substituents
The basicity of a substituted pyridine or pyridine N-oxide is determined by the availability of the lone pair of electrons on the nitrogen or oxygen atom, respectively, for protonation. Substituents on the pyridine ring influence this electron availability through a combination of inductive and resonance effects.
-
Electron-donating groups (EDGs) , such as alkyl (-CH₃, -C₂H₅), amino (-NH₂), and methoxy (-OCH₃) groups, increase the electron density on the ring through positive inductive (+I) and/or positive resonance (+R) effects. This enhanced electron density at the nitrogen (or N-oxide oxygen) leads to an increase in basicity and a higher pKa value. The effect is most pronounced when the EDG is at the 2- or 4-position, where it can directly participate in resonance stabilization of the protonated form.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and acyl (-COCH₃) groups, decrease the electron density on the ring through negative inductive (-I) and/or negative resonance (-R) effects. This reduction in electron density at the basic center leads to a decrease in basicity and a lower pKa value. Again, the resonance effect is most significant at the 2- and 4-positions.
In the case of pyridine N-oxides, the N-O bond introduces a significant dipole moment and alters the electronic landscape of the ring. Pyridine N-oxide itself is a much weaker base (pKa = 0.79) than pyridine (pKa = 5.2)[1][2]. This is due to the partial positive charge on the nitrogen atom and the delocalization of the oxygen's negative charge into the ring, which reduces the availability of the lone pairs on the oxygen for protonation. However, the influence of substituents on the basicity of pyridine N-oxides follows similar trends to those observed for pyridines.
dot
Caption: Influence of electronic effects on basicity.
Experimental Protocols: Determining pKa Values
The accurate determination of pKa values is crucial for the quantitative comparison of basicity. Two common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This classical method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the pyridine or pyridine N-oxide base. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
Workflow for Potentiometric Titration: dot
Caption: Potentiometric pKa determination workflow.
Detailed Methodology:
-
Solution Preparation: A known concentration of the substituted pyridine or pyridine N-oxide is dissolved in deionized water. A standardized solution of a strong acid (e.g., 0.1 M HCl) is prepared.
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration: The electrode is immersed in the analyte solution, and the initial pH is recorded. The acid titrant is added in small, precise increments. After each addition, the solution is stirred, and the pH is allowed to stabilize before being recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is determined as the pH at the half-equivalence point.
NMR Spectroscopy
This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and non-protonated forms.
Workflow for NMR Spectroscopy pKa Determination: dot
Caption: NMR spectroscopy pKa determination workflow.
Detailed Methodology: [3][4][5]
-
Sample Preparation: A series of samples of the substituted pyridine or pyridine N-oxide are prepared in a suitable solvent (e.g., D₂O) containing buffers to maintain a range of known pH (or pD) values.
-
NMR Data Acquisition: A ¹H NMR spectrum is acquired for each sample.
-
Data Analysis: A proton on the aromatic ring that shows a significant change in chemical shift upon protonation is identified. The chemical shift of this proton is plotted against the pH of the solution.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Conclusion
The basicity of pyridines and pyridine N-oxides is a fundamental property that is highly sensitive to the electronic nature of substituents on the pyridine ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The conversion of a pyridine to its N-oxide results in a significant decrease in basicity. A thorough understanding of these structure-basicity relationships, supported by accurate experimental data, is essential for the rational design of molecules with tailored properties in various fields of chemistry and drug discovery.
References
Unveiling the Therapeutic Potential: A Comparative Guide to 1H-Chromeno[3,2-c]Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1H-chromeno[3,2-c]pyridine derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides an objective comparison of the performance of various derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.
The unique fused ring system of 1H-chromeno[3,2-c]pyridines imparts a rigid structure that allows for specific interactions with biological targets. Researchers have explored modifications at various positions of this scaffold, leading to the discovery of potent anticancer agents and enzyme inhibitors. This guide synthesizes key findings from multiple studies to present a clear comparison of these derivatives.
Quantitative Performance Analysis
The biological efficacy of different 1H-chromeno[3,2-c]pyridine derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) against different cancer cell lines and monoamine oxidase (MAO) enzymes, providing a direct comparison of their potency.
Table 1: Anticancer Activity of 1H-Chromeno[3,2-c]Pyridine Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| 10-indolyl-bearing 2,3,4,10-THCP analog 6c | MCF-7 (Breast) | 4.83 - 11.3 | [1][2] |
| 10-indolyl-bearing 2,3,4,10-THCP analog 6c | HCT116 (Colon) | 4.83 - 11.3 | [1][2] |
| 10-indolyl-bearing 2,3,4,10-THCP analog 6c | SK-OV-3 (Ovarian, cisplatin-resistant) | 4.83 - 11.3 | [1][2] |
Table 2: Monoamine Oxidase (MAO) Inhibition by 1H-Chromeno[3,2-c]Pyridine Derivatives
| Derivative | Enzyme | IC50 (µM) | Reference |
| 2,3-DHCP derivatives 2 | MAO-A | ~1 | [1][2] |
| 1,2,3,4-THCP-10-one 3a (phenylethynyl at C1) | MAO-B | 0.51 | [1][2] |
| Analog 6c (1H-indol-3-yl at C10) | MAO-B | 3.51 | [1][2] |
| 2,3-DHCP 2a | MAO-A | 1.18 | [1] |
| 2,3-DHCP 2b | MAO-A | 0.703 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8x10³ cells/well for MCF-7) and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The 1H-chromeno[3,2-c]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 24 or 48 hours).[3][6]
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[3][5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[6]
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the derivatives to inhibit the activity of MAO-A and MAO-B enzymes.
-
Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are used. The test compounds are dissolved in DMSO and diluted to various concentrations.[7]
-
Pre-incubation: The enzyme is pre-incubated with the test compounds for a short period (e.g., 10 minutes) at 37°C.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, such as kynuramine. The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C.[7]
-
Reaction Termination: The reaction is stopped by adding a strong base (e.g., 2N NaOH).[7]
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured fluorometrically. The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to that of the control wells without the inhibitor.[7]
-
IC50 Determination: The IC50 values are calculated from the concentration-inhibition curves.
Visualizing the Mechanisms of Action
To understand the potential mechanisms through which 1H-chromeno[3,2-c]pyridine derivatives exert their anticancer effects, the following diagrams illustrate key cellular processes that are often targeted by such compounds.
Experimental workflow for the MTT cytotoxicity assay.
Simplified overview of the apoptosis signaling cascade.
Mechanism of microtubule destabilizing agents.
Conclusion
The 1H-chromeno[3,2-c]pyridine scaffold represents a versatile platform for the development of new therapeutic agents. The presented data highlights the potential of specific derivatives as potent anticancer agents and selective enzyme inhibitors. The detailed experimental protocols and visual representations of the underlying mechanisms of action are intended to facilitate further research and development in this promising area of medicinal chemistry. The structure-activity relationships suggested by the comparative data can guide the design of future derivatives with enhanced potency and selectivity.
References
- 1. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
A Comparative Guide to the Synthesis and Properties of Pteridine Derivatives from Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Pteridine derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to diuretic and anti-inflammatory effects. Their diverse functionalities stem from the fused pyrimidine and pyrazine ring system, which can be variously substituted to modulate their physicochemical properties and biological targets. This guide provides a comparative overview of common synthetic routes to pteridine derivatives starting from heterocyclic precursors, supported by experimental data on their properties and biological activities.
I. Synthesis of Pteridine Derivatives: A Comparative Overview
The construction of the pteridine core generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of synthesis from heterocyclic precursors, this typically involves the reaction of a diaminopyrimidine with a suitable dicarbonyl species or the reaction of a pyrazine derivative. Two of the most established methods are the Isay (or Gabriel-Isay) synthesis and the Timmis synthesis.
A. Isay (Gabriel-Isay) Synthesis
The Isay synthesis involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. This method is versatile for the preparation of various 6,7-disubstituted pteridines.
B. Timmis Synthesis
The Timmis synthesis offers a regioselective route to pteridines by condensing a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone or aldehyde. This method is particularly useful for the synthesis of pteridines with specific substitution patterns that might be difficult to achieve with the Isay synthesis.
Table 1: Comparison of Synthetic Methods for Pteridine Derivatives
| Method | Starting Heterocycle | Reagent | Key Advantages | Key Disadvantages | Reported Yields |
| Isay Synthesis | 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compound (e.g., glyoxal, benzil) | Versatility in introducing substituents at C6 and C7. | Lack of regioselectivity with unsymmetrical dicarbonyls. | 50-75%[1] |
| Timmis Synthesis | 4-Amino-5-nitrosopyrimidine | Compound with active methylene group (e.g., ketones, aldehydes) | High regioselectivity. | Limited by the availability of suitable active methylene compounds. | ~70%[2] |
II. Experimental Protocols
A. General Experimental Protocol for Isay Synthesis of 6,7-Diphenylpteridine
This protocol is a generalized procedure based on the Gabriel-Isay condensation.
Materials:
-
4,5-Diaminopyrimidine
-
Benzil
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve 4,5-diaminopyrimidine in ethanol.
-
Add an equimolar amount of benzil to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Filter the crude product and wash with cold ethanol.
-
For purification, the crude product can be dissolved in dilute HCl and then reprecipitated by the addition of NaOH.
-
The purified product is then filtered, washed with water, and dried.
B. General Experimental Protocol for Timmis Synthesis of 7-Methyl-6-phenylpteridine-2,4-diamine
This protocol is a generalized procedure based on the Timmis synthesis.
Materials:
-
2,4,6-Triamino-5-nitrosopyrimidine
-
Phenylacetone
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 2,4,6-triamino-5-nitrosopyrimidine in ethanol.
-
Add phenylacetone to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated for several hours. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is neutralized with an acid (e.g., acetic acid).
-
The precipitated product is collected by filtration and washed with ethanol and water.
-
The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure product.
III. Biological Properties of Pteridine Derivatives
Pteridine derivatives have been extensively investigated for their potential as therapeutic agents. Their biological activity is highly dependent on the nature and position of the substituents on the pteridine core.
A. Anticancer Activity
Many pteridine derivatives exhibit potent anticancer activity, often by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Methotrexate and Pralatrexate are well-known examples of pteridine-based DHFR inhibitors used in cancer chemotherapy.
Table 2: In Vitro Anticancer Activity of Selected Pteridine Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Compound | Substituents | IC₅₀ (µM) | Reference |
| Derivative A | 2,4-diamino-6-(bromophenyl) | ~5.0 | Fictional, for illustration |
| Derivative B | 2-amino-4-oxo-6-methyl | >50 | Fictional, for illustration |
| Derivative C | 2,4-diamino-6,7-diphenyl | ~2.5 | Fictional, for illustration |
Note: The data in this table is illustrative. Actual IC₅₀ values can vary significantly based on the specific derivative and experimental conditions. Several studies have reported IC50 values for various heterocyclic compounds against MCF-7 cells, but a systematic study on a series of pteridine derivatives was not found in the provided search results.
B. Antimicrobial Activity
The pteridine scaffold is also a promising platform for the development of novel antimicrobial agents. By targeting essential enzymes in microbial metabolic pathways, pteridine derivatives can exhibit potent activity against a range of bacteria and fungi.
Table 3: In Vitro Antibacterial Activity of Selected Pteridine Derivatives against E. coli
| Compound | Substituents | MIC (µg/mL) | Reference |
| Derivative D | 6,7-dimethyl-2,4-diamino | 64 | Fictional, for illustration |
| Derivative E | 2-amino-4-hydroxy-6-phenyl | 128 | Fictional, for illustration |
| Derivative F | 6-(trifluoromethyl)-2,4-diamino | 32 | Fictional, for illustration |
Note: The data in this table is illustrative. Actual MIC values can vary based on the specific derivative and the bacterial strain tested. Some studies have reported MIC values for heterocyclic compounds against E. coli, but a comparative table for a series of pteridine derivatives could not be generated from the provided search results.[1][3][4][5][6]
IV. Visualizations
A. Synthetic Workflow
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3,5-Pyridinediol, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Pyridinediol, 1-oxide. The following procedural guidance is based on the known hazards of structurally similar compounds and general best practices for laboratory safety.
Hazard Assessment
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications necessitate a careful approach to handling, with a primary focus on preventing contact with skin and eyes, and avoiding inhalation of any dust or aerosol.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Key Considerations |
| Eye and Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2][3][4] | Standard safety glasses do not provide adequate protection from chemical splashes.[4] Ensure a snug fit to protect against dust and splashes. |
| Skin and Body Protection | A lab coat should be worn at all times. For handling larger quantities or in situations with a high risk of splashes, a chemically resistant apron or coveralls are recommended. | Ensure the lab coat is fully buttoned. Remove any contaminated clothing immediately. |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough data for this compound is unavailable, for pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact with pyridine compounds.[5][6][7][8][9] | Always inspect gloves for tears or punctures before use.[8] Remove and replace gloves immediately if they become contaminated.[8] Do not reuse disposable gloves. |
| Respiratory Protection | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[10][11] If a fume hood is not available, or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/P100) must be used.[12] | Personnel must be medically cleared and fit-tested to wear a respirator.[12] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.[10][11]
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
- Designate a specific area for handling the compound to contain any potential spills.
2. Donning PPE:
- Put on a lab coat and any additional required body protection.
- Don chemical splash goggles and a face shield if necessary.
- Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.
3. Chemical Handling:
- Perform all manipulations of this compound, including weighing and preparing solutions, inside a chemical fume hood.
- Use spark-proof tools if there is any risk of ignition.[13]
- Keep containers of the chemical tightly closed when not in use.[10][11]
- Avoid the formation of dust and aerosols.
4. Post-Handling:
- Remove gloves using a technique that avoids skin contact with the outer surface.
- Dispose of gloves in the appropriate hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
- Clean and decontaminate the work area.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent, contaminated gloves, and weighing papers, in a clearly labeled, sealed, and compatible hazardous waste container.[5][10]
-
Do not mix with incompatible waste streams. Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[5][14]
-
-
Waste Disposal:
Workflow for PPE Selection and Safe Handling
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when working with this compound.
References
- 1. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. majorsafety.com [majorsafety.com]
- 3. safetyglassesusa.com [safetyglassesusa.com]
- 4. Select the correct PPE to protect against eye hazards | UW Environmental Health & Safety [ehs.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. aps.anl.gov [aps.anl.gov]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
- 12. youtube.com [youtube.com]
- 13. sdfine.com [sdfine.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
